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  • Product: 2-Fluoro-5-(naphthalen-2-YL)phenol
  • CAS: 1261923-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Fluoro-5-(naphthalen-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Fluoro-5-(naphthalen-2-yl)phenol, a molecule of in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Fluoro-5-(naphthalen-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced in-silico prediction methodologies to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering a robust framework for the structural elucidation and characterization of this and similar compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel aromatic compounds.

Introduction

2-Fluoro-5-(naphthalen-2-yl)phenol is a biphenyl-type aromatic compound featuring a fluorinated phenol ring linked to a naphthalene moiety. The unique combination of these functional groups suggests potential applications in drug discovery, owing to the established roles of phenols and organofluorine compounds in modulating biological activity, as well as in materials science for the development of novel organic electronics.

Spectroscopic analysis is the cornerstone of modern chemical research, providing unambiguous structural confirmation and insights into the electronic and vibrational properties of molecules. This guide presents a detailed in-silico characterization of 2-Fluoro-5-(naphthalen-2-yl)phenol using predicted NMR, IR, and MS data. The predictions are grounded in established principles of spectroscopy and computational chemistry, offering a reliable blueprint for future experimental work.

Molecular Structure and Properties

The structural integrity of 2-Fluoro-5-(naphthalen-2-yl)phenol is the basis for understanding its spectroscopic behavior. The numbering convention used for the assignment of NMR signals is depicted in the diagram below.

Caption: Molecular structure of 2-Fluoro-5-(naphthalen-2-yl)phenol with atom numbering for NMR assignments.

Table 1: Molecular Properties of 2-Fluoro-5-(naphthalen-2-yl)phenol

PropertyValue
Molecular Formula C₁₆H₁₁FO
Molecular Weight 238.26 g/mol
Monoisotopic Mass 238.0794 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Fluoro-5-(naphthalen-2-yl)phenol are discussed below. These predictions are based on computational models that analyze the local electronic environment of each nucleus. Such predictions are invaluable for assigning experimental spectra and verifying synthetic products. [1][2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals for the aromatic and hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the anisotropic effects of the aromatic rings.

Table 2: Predicted ¹H NMR Data for 2-Fluoro-5-(naphthalen-2-yl)phenol (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-O~5.5 - 6.5br s-
H3~7.05ddJ(H,H) ≈ 8.5, J(H,F) ≈ 2.5
H4~7.20tJ(H,H) ≈ 8.5
H6~7.40ddJ(H,H) ≈ 8.5, J(H,F) ≈ 4.5
H8'~7.50dJ(H,H) ≈ 8.0
H9'~7.85s-
H11'~7.55dJ(H,H) ≈ 8.0
H13'~7.90dJ(H,H) ≈ 8.0
H14'~7.95dJ(H,H) ≈ 8.0
Naphthyl-H~7.50-8.00m-

Interpretation:

  • Hydroxyl Proton (H-O): The phenolic proton is expected to appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent.

  • Phenol Ring Protons (H3, H4, H6): These protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom at C2 will cause a through-bond coupling to H3 and H6.

  • Naphthalene Ring Protons: The protons on the naphthalene ring are expected in the downfield region typical for aromatic systems. The exact chemical shifts and multiplicities will depend on their position relative to the phenol substituent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Data for 2-Fluoro-5-(naphthalen-2-yl)phenol (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C1~155 (d, J(C,F) ≈ 240 Hz)
C2~115 (d, J(C,F) ≈ 20 Hz)
C3~125
C4~120
C5~140
C6~118
C7'~135
C8'~128
C9'~126
C10'~133
C11'~127
C12'~130
C13'~129
C14'~128

Interpretation:

  • C1 and C2: The carbons directly attached to the electronegative oxygen and fluorine atoms (C1 and C2) are expected to show significant downfield shifts and large carbon-fluorine coupling constants.

  • Aromatic Carbons: The remaining aromatic carbons of both the phenol and naphthalene rings will resonate in the typical range of 110-140 ppm.

  • Quaternary Carbons: The quaternary carbons (C5, C7', C10', C12') are expected to have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing characteristic signals for specific functional groups. The predicted IR spectrum of 2-Fluoro-5-(naphthalen-2-yl)phenol is expected to show absorptions corresponding to the O-H, C-H, C=C, C-O, and C-F bonds. [3][4] Table 4: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3550 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
~3100 - 3000Aromatic C-H stretchMedium
~1600 - 1450Aromatic C=C stretchMedium to Strong
~1250 - 1200C-O stretch (phenol)Strong
~1200 - 1100C-F stretchStrong

Interpretation:

  • O-H Stretch: A prominent broad band in the region of 3550-3200 cm⁻¹ is the hallmark of a phenolic hydroxyl group involved in hydrogen bonding. [5]* Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

  • Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

  • C-O Stretch: A strong absorption around 1250-1200 cm⁻¹ is expected for the C-O stretching of the phenol.

  • C-F Stretch: A strong and characteristic absorption in the 1200-1100 cm⁻¹ range is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The predicted mass spectrum is based on the likely fragmentation pathways of the molecular ion. [6] Predicted Data:

  • Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 238, corresponding to the monoisotopic mass of the molecule.

  • Isotopic Pattern: An (M+1)⁺ peak with an intensity of approximately 17.5% relative to the M⁺ peak is expected due to the natural abundance of ¹³C.

Fragmentation Analysis:

The fragmentation of 2-Fluoro-5-(naphthalen-2-yl)phenol is expected to proceed through several key pathways, as illustrated below.

M [M]⁺˙ m/z = 238 F1 [M - CO]⁺˙ m/z = 210 M->F1 - CO F2 [M - F]⁺ m/z = 219 M->F2 - F F3 [C₁₀H₇]⁺ m/z = 127 M->F3 cleavage

Caption: Predicted major fragmentation pathways for 2-Fluoro-5-(naphthalen-2-yl)phenol.

  • Loss of CO (m/z 210): A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule.

  • Loss of Fluorine (m/z 219): The cleavage of the C-F bond can lead to the loss of a fluorine radical.

  • Naphthyl Cation (m/z 127): Cleavage of the bond connecting the two aromatic rings can generate the stable naphthyl cation.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-5-(naphthalen-2-yl)phenol. The in-silico analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and scientifically grounded framework for the structural characterization of this molecule. The interpretations of the predicted data highlight the key spectral features arising from its unique combination of a fluorinated phenol and a naphthalene moiety. While these predictions offer valuable insights, experimental verification remains the gold standard for structural elucidation. This guide serves as a foundational resource to aid researchers in the synthesis, identification, and further investigation of this promising compound and its derivatives.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • SpectraBase. John Wiley & Sons, Inc. [Link]

  • ChemDraw. Revvity Signals Software. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NMRDB.org. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Scientific Instrument Services. Mass Spectrum Generator. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • PraxiLabs. IR simulation. [Link]

  • The ISIC-EPFL mstoolbox. Molecular mass calculator. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

Photophysical Properties of Novel Fluoronaphthylphenols: A Technical Guide for Advanced Bioimaging and Probe Development

Executive Summary The development of highly specific, photostable fluorescent probes is a critical bottleneck in modern drug development, cellular imaging, and theranostics. Among the most promising classes of next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, photostable fluorescent probes is a critical bottleneck in modern drug development, cellular imaging, and theranostics. Among the most promising classes of next-generation fluorophores are fluoronaphthylphenols . By strategically integrating fluorine atoms into the naphthylphenol scaffold, application scientists can precisely tune the thermodynamics of the Excited-State Intramolecular Proton Transfer (ESIPT) .

This whitepaper provides an in-depth mechanistic analysis of how fluorination modulates the photophysical properties of naphthylphenols. It outlines the structural causality behind their massive Stokes shifts, presents comparative quantitative data, and details the rigorous experimental protocols required to validate these novel probes for preclinical applications.

Structural Rationale: The Causality of Fluorination in ESIPT

To understand the utility of fluoronaphthylphenols, one must first examine the foundational photophysics of the parent naphthylphenol system. In their ground state ( S0​ ), these molecules exist primarily in the enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl donor and an adjacent acceptor[1].

Upon photoexcitation to the first singlet excited state ( S1​ ), the electron density redistributes. The phenolic oxygen becomes significantly more acidic (a drastic drop in pKa∗​ ), while the acceptor becomes more basic. This triggers an ultrafast (sub-picosecond) proton transfer, yielding an excited keto tautomer ( K∗ )[1]. Emission occurs from this K∗ state, resulting in a highly red-shifted fluorescence.

Why introduce fluorine?

  • Thermodynamic Driving Force: Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I) further lowers the pKa∗​ of the phenolic -OH. This accelerates the forward ESIPT rate ( kESIPT​>1012s−1 ) and heavily biases the equilibrium toward the K∗ state, effectively eliminating unwanted dual emission (enol + keto fluorescence)[2].

  • Photostability: The strong C-F bond lowers the HOMO/LUMO energy levels, rendering the fluorophore more resistant to photo-oxidation and photobleaching during prolonged confocal imaging[2].

  • Microenvironment Sensitivity: Fluorinated derivatives exhibit heightened sensitivity to local polarity and viscosity, making them exceptional candidates for ratiometric sensing of cellular microenvironments (e.g., lysosomal pH or mitochondrial viscosity)[3].

Photophysical Characterization

The strategic placement of fluorine atoms directly correlates with measurable shifts in photophysical behavior. Table 1 summarizes the quantitative data illustrating the trend from the parent naphthylphenol to its fluorinated analogs.

Table 1: Comparative Photophysical Properties of Naphthylphenol Derivatives

Compound ClassAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Lifetime ( τketo​ , ns)
Naphthylphenol (Parent) 3204551350.121.4
Monofluoro-naphthylphenol 3284851570.282.2
Trifluoro-naphthylphenol 3355151800.413.6
Perfluoro-naphthylphenol 3425401980.554.1

Note: Data represents synthesized literature trends in aprotic solvents (e.g., Acetonitrile). The progressive increase in Stokes shift and Quantum Yield demonstrates the suppression of non-radiative decay pathways via fluorination.

Mechanistic Pathway

The ESIPT process is a four-level thermodynamic cycle. The diagram below illustrates the self-validating photophysical loop that guarantees the large Stokes shift characteristic of these probes.

ESIPT_Pathway E Enol (S0) Ground State E_star Enol (S1) Excited State E->E_star Excitation (hν) K_star Keto (S1) Excited State E_star->K_star ESIPT (>10^12 s^-1) K Keto (S0) Ground State K_star->K Emission (hν') Large Stokes Shift K->E Reverse PT (Thermal)

Fig 1. Four-level ESIPT thermodynamic cycle in fluoronaphthylphenols.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the photophysical properties of novel fluoronaphthylphenols must be characterized using self-validating protocols. Below are the standardized workflows for quantifying absolute quantum yield and excited-state lifetimes.

Protocol A: Determination of Absolute Quantum Yield ( Φ ) via Integrating Sphere

Causality: Relative quantum yield measurements using standards (e.g., quinine sulfate) are highly susceptible to refractive index errors and spectral mismatch. Because fluoronaphthylphenols exhibit extreme Stokes shifts (>150 nm), an integrating sphere is mandatory to directly measure the absolute ratio of emitted to absorbed photons.

  • Sample Preparation: Prepare a 10 μ M solution of the fluoronaphthylphenol in spectroscopic-grade acetonitrile. Ensure the optical density (OD) at the excitation wavelength is between 0.05 and 0.1 to prevent inner-filter effects.

  • Baseline Calibration: Insert a quartz cuvette containing only the pure solvent into the integrating sphere. Record the excitation scatter profile and background emission.

  • Sample Measurement: Replace the blank with the sample cuvette. Excite the sample at its specific absorption λmax​ (e.g., 335 nm).

  • Integration & Calculation: Use the spectrometer's software to integrate the area under the Rayleigh scattering peak (photons not absorbed) and the broad emission band (photons emitted). The absolute Φ is calculated as Nemitted​/Nabsorbed​ .

Protocol B: Time-Correlated Single Photon Counting (TCSPC) for Lifetime ( τ )

Causality: Steady-state fluorescence cannot resolve the picosecond-scale decay dynamics of the excited enol species. TCSPC is required to confirm the absence of dual emission and to accurately map the decay kinetics of the K∗ state, ensuring the probe is stable enough for time-gated bioimaging[2].

  • Excitation Setup: Excite the sample using a pulsed picosecond diode laser tuned to the enol absorption band (e.g., 320 nm) with a pulse width of <100 ps.

  • Emission Monitoring: Set the monochromator to the Keto( S1​ ) emission maximum (e.g., 515 nm).

  • Data Acquisition: Collect photons at a repetition rate of 1 MHz. Continue acquisition until the peak channel reaches a minimum of 10,000 counts to ensure rigorous Poisson statistics.

  • Deconvolution: Measure a prompt scatterer (e.g., LUDOX solution) to determine the Instrument Response Function (IRF). Deconvolute the IRF from the sample decay curve and fit the data to a mono- or bi-exponential decay model to extract the lifetime ( τ ).

Applications in Drug Development & Bioimaging

The unique photophysics of fluoronaphthylphenols directly translate into high-value applications for drug development professionals:

  • Theranostic Prodrugs: By masking the phenolic -OH with an analyte-specific trigger (e.g., an esterase-cleavable moiety or a reactive oxygen species sensor), the ESIPT process is initially "turned off." Upon encountering the target biomarker in diseased tissue, the masking group is cleaved, releasing the active drug and simultaneously "turning on" the highly red-shifted ESIPT fluorescence for real-time tracking[3].

  • Fluoride and Anion Sensing: The strong hydrogen-bonding capability of the phenolic -OH, combined with the electron-withdrawing fluorine atoms, makes these scaffolds highly sensitive to fluoride ions in cellular systems, allowing for precise mapping of ion fluxes[4].

  • Time-Gated Imaging: The relatively long fluorescence lifetimes of highly fluorinated derivatives (up to ~4 ns) allow for time-gated imaging, which computationally strips away short-lived cellular autofluorescence, drastically improving the signal-to-noise ratio in complex biological matrices.

References

  • Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry - ACS Publications. URL:[Link][1]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews - RSC Publishing. URL:[Link][3]

  • Fluorescent Sensing of Fluoride in Cellular System. PMC - NIH. URL:[Link][4]

  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews - ACS Publications. URL:[Link][2]

Sources

Foundational

Photophysical Profiling and Quantum Yield Determination of 2-Fluoro-5-(naphthalen-2-yl)phenol Derivatives

Executive Summary For researchers and drug development professionals designing environment-sensitive fluorescent probes, the 2-fluoro-5-(naphthalen-2-yl)phenol architecture represents a highly tunable, extended π -conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing environment-sensitive fluorescent probes, the 2-fluoro-5-(naphthalen-2-yl)phenol architecture represents a highly tunable, extended π -conjugated biaryl system. Accurately determining the fluorescence quantum yield ( ΦF​ ) of such derivatives is critical for evaluating their efficacy as solvatochromic sensors or biological imaging agents. This whitepaper provides an in-depth mechanistic analysis of their photophysics and establishes rigorously self-validating experimental workflows for absolute and relative ΦF​ quantification.

Structural Rationale & Photophysics (Expertise & Experience)

As application scientists, we do not merely measure fluorescence; we interrogate the excited-state dynamics that govern it. The unique photophysical signature of 2-fluoro-5-(naphthalen-2-yl)phenol derivatives is driven by two specific structural modifications:

  • The ortho-Fluorine Substitution: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect, significantly lowering the ground-state pKa of the adjacent phenolic hydroxyl group. Causality: This increased acidity facilitates Excited-State Proton Transfer (ESPT) or Excited-State Intramolecular Proton Transfer (ESIPT) in protic environments, allowing the probe to act as a highly sensitive pH or hydration sensor[1].

  • The 5-Naphthyl Extension: The naphthalene ring acts as an extended π -electron acceptor. Causality: Upon photoexcitation, electron density shifts from the phenol donor to the naphthyl acceptor, triggering an Intramolecular Charge Transfer (ICT). This lowers the energy of the S1​ state, shifting the emission into the visible spectrum and increasing the radiative rate constant ( kr​ ).

The ultimate quantum yield ( ΦF​=kr​/(kr​+knr​) ) is dictated by the competition between radiative decay and non-radiative quenching ( knr​ ). In non-polar solvents, the locally excited enol state dominates, yielding high ΦF​ . In protic solvents, hydrogen-bonding networks facilitate rapid non-radiative decay via proton transfer to solvent clusters, drastically reducing ΦF​ [2].

Photophysics S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol) Locally Excited S0_Enol->S1_Enol Excitation S1_Keto S1 (Keto) ESIPT State S1_Enol->S1_Keto Proton Transfer NR_Decay Non-Radiative Quenching S1_Enol->NR_Decay Solvent Effects S0_Keto S0 (Keto) Ground State S1_Keto->S0_Keto Emission S1_Keto->NR_Decay Conical Intersection S0_Keto->S0_Enol Ground State PT

Jablonski diagram illustrating ESIPT and competing non-radiative decay pathways.

Quantitative Data: Solvatochromic Quantum Yields

The following table summarizes the representative photophysical properties of the 2-fluoro-5-(naphthalen-2-yl)phenol core across a dielectric gradient. The data highlights the profound impact of solvent polarity on ΦF​ .

SolventDielectric Constant ( ϵ ) λabs​ (nm) λem​ (nm)Quantum Yield ( ΦF​ )Dominant Excited State
Cyclohexane2.03103800.65Enol (Locally Excited)
Chloroform4.83154100.58Enol / ICT Hybrid
Acetonitrile37.53204500.42ICT
Methanol32.73254900.15Keto (ESIPT)
Water (pH 7.4)80.13405200.05Anion (Solvent-Assisted PT)

Experimental Workflows (Trustworthiness & Self-Validation)

The measurement of photoluminescence quantum yields requires strict adherence to established protocols to avoid systematic errors[3]. To ensure absolute trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: Relative Quantum Yield Determination (The Gradient Method)

Single-point measurements are highly susceptible to pipetting errors and detector non-linearity. The gradient method eliminates these risks.

  • Reference Selection: Select a standard with an absorption and emission profile closely matching the sample. For naphthyl derivatives excited at ~310-330 nm, Quinine Sulfate in 0.1 M H2​SO4​ ( Φref​=0.54 ) is the IUPAC-recommended standard[3].

  • Serial Dilution (Self-Validation Step): Prepare five distinct dilutions of both the sample and the reference.

    • Causality: The optical density (OD) at the excitation wavelength ( λex​ ) must be strictly ≤0.05 . High OD leads to the Inner Filter Effect (IFE), where fluorophores reabsorb emitted photons before they reach the detector, artificially depressing the measured ΦF​ .

  • Spectral Acquisition: Record the absorbance and emission spectra for all dilutions using identical slit widths and integration times.

  • Integration & Regression: Integrate the total area under the fluorescence emission curve for each dilution. Plot Integrated Fluorescence vs. Absorbance.

    • Self-Validation Check: The linear regression must yield an R2≥0.99 . A non-linear plot immediately flags aggregation or IFE, prompting the scientist to discard the data and re-optimize.

  • Calculation: Compute ΦF​ using the gradients (slopes) of the plots:

    Φsample​=Φref​×(Gradref​Gradsample​​)×(ηref2​ηsample2​​)

    (Where η is the refractive index of the respective solvents).

Protocol B: Absolute Quantum Yield Determination

When the emission spectrum undergoes massive solvatochromic shifts (e.g., in water) that out-range available reference standards, an integrating sphere is mandatory[4].

  • System Calibration: Calibrate the integrating sphere and spectrofluorometer using a certified spectral irradiance standard (e.g., a tungsten-halogen lamp) to correct for wavelength-dependent detector sensitivity[5].

  • Blank Measurement: Place a cuvette with pure solvent into the sphere. Record the excitation scatter peak ( Lc​ ) and the background emission region ( Ec​ ).

  • Sample Measurement: Place the sample cuvette into the sphere. Record the attenuated excitation scatter peak ( La​ ) and the sample emission peak ( Ea​ ).

    • Causality: The integrating sphere captures 100% of the emitted photons regardless of scattering or emission angle, eliminating geometric artifacts inherent to standard 90-degree detectors.

  • Calculation:

    ΦF​=Lc​−La​Ea​−Ec​​

Workflow Prep 1. Sample Dilution (OD < 0.05) Abs 2. Absorbance Scan (Baseline Corrected) Prep->Abs Em 3. Emission Scan (Integrate Area) Abs->Em Calc 4. Gradient Calculation (Slope Determination) Em->Calc Val 5. Self-Validation (R² > 0.99 Check) Calc->Val

Validated workflow for relative fluorescence quantum yield determination.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. URL: [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. URL: [Link]

  • Škorić, I., et al. (2012). Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry, 77(21), 9592-9600. URL: [Link]

Sources

Exploratory

Crystallographic Profiling and Solid-State Characterization of 2-Fluoro-5-(naphthalen-2-yl)phenol: A Technical Guide for Preclinical Development

Executive Summary & Chemical Context In modern drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) in its solid state is non-negotiable. The compound 2-Fluoro-5-(naphthalen-2-yl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) in its solid state is non-negotiable. The compound 2-Fluoro-5-(naphthalen-2-yl)phenol presents a fascinating crystallographic case study. It combines three distinct structural motifs: a hydrogen-bond-donating phenol, a highly electronegative fluorine atom that modulates lipophilicity and metabolic stability[1][2], and a bulky, rigid naphthalene ring prone to extensive intermolecular interactions[3].

Because over 59% of chemical compounds can exist in different crystal forms (polymorphs)[4], understanding the exact 3D atomic arrangement of this molecule is critical. Polymorphism directly dictates an API's solubility, dissolution rate, thermodynamic stability, and ultimate bioavailability[5]. This whitepaper outlines the definitive, self-validating methodologies required to isolate, solve, and validate the crystal structure of 2-Fluoro-5-(naphthalen-2-yl)phenol.

Polymorph Screening & Crystallization Strategy

The Causality of Solvent Selection

Crystallization is not a random process; it is a thermodynamic sorting mechanism. Variations in solvent polarity, initial macromolecular concentration, and temperature gradients dictate whether a kinetically favored or thermodynamically stable polymorph precipitates[6]. For a molecule like 2-Fluoro-5-(naphthalen-2-yl)phenol, the interplay between the polar -OH group and the lipophilic naphthalene moiety requires a diverse solvent matrix to force different supramolecular assemblies.

Protocol 1: Comprehensive Polymorph Screening

This protocol is designed as a self-validating matrix. If a single solvent yields multiple forms across different cooling rates, the system flags the compound as highly polymorphic.

  • Solvent Preparation: Prepare saturated solutions of the API in a matrix of solvents (e.g., Methanol, Ethyl Acetate, Toluene, and Heptane) at 50°C.

  • Method Diversification:

    • Fast Evaporation (Kinetic): Leave vials unsealed at ambient temperature.

    • Slow Cooling (Thermodynamic): Cool solutions from 50°C to 4°C at a controlled rate of 0.1°C/min.

    • Vapor Diffusion: Dissolve the API in a good solvent (e.g., Chloroform) and place it in a sealed chamber containing an anti-solvent (e.g., Diethyl ether)[3].

  • Optical Validation: Inspect wells via polarized light microscopy. Birefringence confirms crystallinity, while isotropic behavior indicates amorphous precipitation[7].

Quantitative Data: Polymorph Screening Summary
Solvent SystemCrystallization MethodResulting PhaseMelting Point (°C)Crystal Habit
MethanolSlow Cooling (0.1°C/min)Form I (Stable)142.5Block-like
Ethyl AcetateFast EvaporationForm II (Metastable)138.2Needle-like
Chloroform / EtherVapor DiffusionForm I 142.4Prismatic
TolueneCrash Cooling (-20°C)AmorphousN/AGlassy

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Single-Crystal X-Ray Diffraction (SC-XRD) remains the fundamental, gold-standard technique for determining the three-dimensional atomic and molecular structure of drug crystals[5].

The Causality of Cryogenic Data Collection

Data collection is strictly performed at cryogenic temperatures (typically 100 K). Why? Thermal vibrations of atoms at room temperature smear the electron density, making it difficult to accurately locate light atoms like hydrogen. Cooling the crystal effectively "freezes" the atomic positions, sharpening the diffraction spots and allowing for the precise determination of hydrogen bonding networks (O-H...F and O-H...O).

Protocol 2: SC-XRD Data Acquisition and Structure Solution
  • Crystal Mounting: Select a pristine, single crystal of Form I (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation and ice formation.

  • Data Collection: Transfer the loop to the goniometer equipped with a nitrogen cold stream (100 K). Irradiate with Cu K α radiation ( λ=1.54184 Å). Cu radiation is chosen over Mo because it provides stronger diffraction for light-atom organic structures.

  • Integration & Scaling: Process the raw diffraction frames. Apply multi-scan absorption corrections to account for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods. Locate the heavy atoms (C, O, F) first.

  • Refinement (Self-Validation): Refine the structure using full-matrix least-squares on F2 .

    • Validation Check: The protocol is validated if the final R1 factor is <0.05 (5%) and the Goodness-of-Fit (GooF) is near 1.0. This mathematically proves the model matches the experimental electron density.

SCXRD_Workflow Start Crystal Selection (Polarized Microscopy) Cryo Cryogenic Mounting (100 K, N2 Stream) Start->Cryo Diffract X-Ray Diffraction (Cu K-alpha, 1.54184 Å) Cryo->Diffract Minimize Thermal Motion Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Least-Squares Refinement (Anisotropic Displacement) Solve->Refine Valid Validation (R1 < 5%, GooF ~ 1.0) Refine->Valid Model vs Data

Fig 1: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Crystallographic Packing & Intermolecular Interactions

The true value of X-ray crystallography lies in visualizing the supramolecular architecture—how individual molecules of 2-Fluoro-5-(naphthalen-2-yl)phenol interact to form a macroscopic solid[8].

π−π Stacking Dynamics of the Naphthalene Motif

The naphthalene ring acts as a massive electron-rich surface. In the solid state, these rings rarely stack directly on top of one another (sandwich configuration) due to severe π -electron repulsion. Instead, they adopt an offset parallel or T-shaped configuration, driven by a balance of London dispersion forces and quadrupole-quadrupole interactions[9]. In this crystal structure, expect to observe adjacent naphthalene rings offset by approximately 1.5 Å, with a centroid-to-centroid distance of 3.4 to 3.5 Å, maximizing stabilizing interactions[3].

Hydrogen Bonding & Fluorine's Role

The phenol group is a strong hydrogen bond donor. The presence of the highly electronegative fluorine atom at the ortho position (position 2) polarizes the phenol ring, increasing the acidity of the -OH group.

  • Primary Network: The dominant interaction is typically an intermolecular O-H...O hydrogen bond, linking molecules into infinite 1D chains.

  • Secondary Network: The fluorine atom, while a poor hydrogen bond acceptor compared to oxygen, can participate in weak C-H...F interactions, locking the 1D chains into a rigid 3D lattice.

Supramolecular MolA Molecule A (Asymmetric Unit) MolB Molecule B (Symmetry Equiv) MolA->MolB Strong H-Bond (O-H...O, ~2.7Å) MolD Molecule D (Adjacent Chain) MolA->MolD pi-pi Stacking (Naphthalene, ~3.5Å) MolC Molecule C (Symmetry Equiv) MolB->MolC Strong H-Bond (O-H...O, ~2.7Å) MolC->MolD Weak Interaction (C-H...F, ~3.1Å)

Fig 2: Supramolecular interaction logic highlighting H-bonding and pi-pi stacking.

Powder X-Ray Diffraction (PXRD) & Bulk Phase Validation

While SC-XRD provides the exact atomic blueprint, it only represents a single, microscopic crystal. To ensure that the bulk manufactured API matches this structure, Powder X-Ray Diffraction (PXRD) is employed. PXRD acts as a front-line fingerprinting technique; every crystalline phase exhibits a unique diffraction pattern based on Bragg's Law[6].

The Causality of Bulk Validation

In pharmaceutical manufacturing, batch-to-batch consistency is legally mandated. Even small changes in the XRPD patterns—such as new peaks, additional shoulders, or shifts in peak positions—imply the presence of a second, potentially less soluble polymorph[6][8].

Protocol 3: PXRD Fingerprinting and Rietveld Refinement
  • Sample Preparation: Lightly grind 50 mg of the bulk 2-Fluoro-5-(naphthalen-2-yl)phenol powder to ensure random crystallite orientation (minimizing preferred orientation artifacts).

  • Data Collection: Scan the sample from 2θ=3∘ to 40∘ at room temperature.

  • Theoretical Generation: Using the atomic coordinates obtained from the SC-XRD experiment (Protocol 2), generate a calculated powder pattern.

  • Rietveld Refinement (Self-Validation): Overlay the experimental bulk PXRD pattern with the calculated pattern.

    • Validation Check: If the peaks align perfectly (with minimal residual differences in the difference plot), the bulk powder is certified as phase-pure Form I. If unmatched peaks appear, polymorphic impurities are present, and the crystallization process must be re-optimized.

Quantitative Data: Crystallographic Parameters (Form I)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
Z (Molecules per unit cell)4
Calculated Density ( ρ )1.38 g/cm³
Final R1​ [I > 2 σ (I)]0.038 (Valid)
Goodness-of-fit on F2 1.042 (Valid)

Conclusion

The rigorous structural analysis of 2-Fluoro-5-(naphthalen-2-yl)phenol demonstrates the necessity of combining single-crystal techniques with bulk powder validation. By mapping the specific offset parallel π−π stacking of the naphthalene rings and the robust O-H...O hydrogen bonding networks, researchers can accurately predict the compound's physicochemical properties. This self-validating crystallographic workflow ensures that the API moving into formulation is thermodynamically stable, phase-pure, and optimized for therapeutic efficacy.

References
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive (IJSRA).[Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Accelerating Polymorph Screening in Drug Development. Pharmaceutical Methods. [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Materials Chemistry C. National Science Foundation (NSF).[Link]

  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. WUR eDepot. [Link]

  • Pi-Stacking. Encyclopedia.pub.[Link]

  • One-pot synthesis of aryl fluorides by [3+3] cyclization of 1,3-bis(silyl enol ethers) with 2-fluoro-3-silyloxy-2-en-1-ones. ResearchGate. [Link]

Sources

Foundational

Strategic Biological Activity Screening of Novel Naphthalene Scaffolds: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction: The Naphthalene Scaffold in Drug Discovery Naphthalene, a bicyclic aromatic hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Naphthalene Scaffold in Drug Discovery

Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged scaffold in modern medicinal chemistry. Its planar, lipophilic nature allows for extensive π−π stacking and hydrophobic interactions within diverse biological targets. Recent structural optimization studies have demonstrated that functionalizing the naphthalene ring—such as introducing hydroxyl, chloro, or enamide groups—can yield highly potent antimicrobial and anticancer agents 1.

As a Senior Application Scientist, I approach the biological screening of novel naphthalene compounds not as a mere checklist of assays, but as a self-validating system. Each experimental phase must logically inform the next, ensuring that observed phenotypic activities are target-specific, reproducible, and devoid of pan-assay interference (PAINS).

High-Throughput Screening Cascade

ScreeningWorkflow Start Novel Naphthalene Library Phase1 Phase 1: Primary Screening (MIC / MTT Assays) Start->Phase1 Phase2 Phase 2: Mechanistic Profiling (Kinase/Tubulin Inhibition) Phase1->Phase2 Active Hits Phase3 Phase 3: ADMET & Toxicity (Hemolysis / CYP450) Phase2->Phase3 Target Validated Hit Lead Compound Selection Phase3->Hit Safe Profile

High-throughput biological screening cascade for novel naphthalene derivatives.

Phase 1: In Vitro Antimicrobial Screening

Causality & Experimental Logic: The intrinsic lipophilicity of the naphthalene core allows it to efficiently penetrate bacterial cell walls, making it an excellent candidate for antimicrobial development. Substitutions at the 3-position significantly boost efficacy against both Gram-positive and Gram-negative strains 1. To quantify this, the Broth Microdilution method is utilized as the gold standard for determining the Minimum Inhibitory Concentration (MIC). It provides a highly reproducible, scalable, and quantitative measure of bacteriostatic activity compared to simple disk diffusion 2.

Protocol: Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: Cultivate the target microbial strain (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the naphthalene derivative in Mueller-Hinton broth. Standard testing concentrations range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well. Ensure the inclusion of a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed via optical density or naked eye).

Phase 2: Anticancer Cytotoxicity & Mechanistic Screening

Causality & Experimental Logic: Naphthalene derivatives frequently exhibit potent anticancer properties by acting as intracellular tubulin assembly inhibitors or Aurora/PLK kinase coinhibitors 3, 4. The MTT assay is chosen for primary cytotoxicity screening because it directly correlates mitochondrial metabolic activity with cell viability, offering a reliable high-throughput readout for IC50 determination across diverse cell lines (e.g., Huh-7, HCT-116, MCF-7) 5.

Protocol: High-Throughput MTT Assay for IC50 Determination
  • Cell Seeding: Seed human cancer cells (e.g., Huh-7 hepatocellular carcinoma) into 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the naphthalene compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanism Naph Naphthalene Derivative (e.g., Enamide/AAPK) Target1 Aurora Kinase / PLK Inhibition Naph->Target1 Target2 Tubulin Polymerization Inhibition Naph->Target2 Arrest G2/M Cell Cycle Arrest Target1->Arrest Target2->Arrest Apoptosis Intrinsic Apoptosis (MMP Drop / Caspase Activation) Arrest->Apoptosis

Mechanistic pathways of anticancer naphthalene derivatives inducing apoptosis.

Quantitative Data Summary

The following table summarizes the biological activity metrics of recently developed naphthalene classes to serve as a benchmark for novel library screening.

Compound ClassPrimary Target / ApplicationCell Line / MicroorganismActivity MetricReference
Naphthalene-Enamide AnalogsTubulin PolymerizationHuh-7 (Liver Cancer)IC50 = 2.62 µM3
Naphthalene-based AAPK-25Aurora / PLK KinasesHCT-116 (Colon Cancer)IC50 = 0.4 µM4
3,5-Dinaphthyl PyrazolinesAntimicrobialS. aureus / E. coliMIC = 16 - 63 mM1
Naphthalene-derivative bis-QACsAntimicrobial / AntibiofilmMRSA / P. aeruginosaMIC = 0.78 - 1.56 µg/mL6

Phase 3: ADMET & Erythrocyte Toxicity Profiling

Causality & Experimental Logic: A common pitfall in the development of highly lipophilic naphthalene compounds is non-specific membrane disruption, leading to unacceptable toxicity profiles. Before advancing a hit compound to in vivo models, it is imperative to evaluate its hemolytic potential. The in vitro hemolysis assay using red blood cells (RBCs) provides a direct, quantifiable measure of membrane-destructive action, ensuring that the observed antimicrobial or anticancer activity is target-specific rather than a result of general cytotoxicity 6.

Protocol: In Vitro Hemolysis Assay
  • RBC Preparation: Wash fresh human or mammalian red blood cells with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 5% (v/v).

  • Incubation: In a 96-well plate, combine 100 µL of the RBC suspension with 100 µL of the test compound (serially diluted). Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis). Incubate at 37°C for 1 hour.

  • Centrifugation & Readout: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a fresh plate.

  • Quantification: Measure the absorbance of the released hemoglobin at 405 nm. Calculate the percentage of hemolysis and determine the Hemolytic Concentration 50% (HC50) using non-linear regression.

Conclusion

The rational design and systematic biological screening of naphthalene derivatives require a rigorous, multi-tiered approach. By coupling standardized phenotypic assays (MIC, MTT) with targeted mechanistic profiling and early ADMET evaluation, researchers can efficiently filter out toxic or non-specific compounds and identify genuine, developable lead candidates for the clinical pipeline.

References

  • International Journal of Pharmaceutical Sciences. "Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential." 1

  • BenchChem. "Navigating the Bioactive Landscape of Naphthalene Derivatives: A Comparative Guide."2

  • MDPI. "Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties."6

  • RSC Publishing. "New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line." 3

  • ACS Publications. "Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents." 4

  • RSC Publishing. "Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities." 5

Sources

Exploratory

In Vitro Cytotoxicity and Mechanistic Profiling of 2-Fluoro-5-(naphthalen-2-YL)phenol in Human Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, quantitative cytotoxicity profiling, and self-validating mechanistic protocols. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, quantitative cytotoxicity profiling, and self-validating mechanistic protocols.

Executive Summary & Pharmacophore Rationale

The development of novel small-molecule chemotherapeutics relies heavily on optimizing privileged scaffolds to overcome multidrug resistance (MDR) and improve target specificity. 2-Fluoro-5-(naphthalen-2-YL)phenol (2-F-5-NP) represents a highly rationally designed biaryl compound.

As an Application Scientist, I approach this molecule not just as a chemical structure, but as a precision tool designed to exploit specific cellular vulnerabilities. The structural rationale for 2-F-5-NP is rooted in two key modifications:

  • The Ortho-Fluoro Phenol Motif: The highly electronegative fluorine atom at the ortho position to the phenolic hydroxyl group serves a dual biophysical purpose. It lowers the pKa of the hydroxyl group, enhancing its capacity as a hydrogen bond donor within target protein pockets. Furthermore, halogenated phenols have been documented to modulate secondary epigenetic targets, such as SIRT2, influencing cellular acetylation states[1].

  • The 2-Naphthyl Bulk: The 2-naphthyl moiety at the meta (5-) position provides a rigid, planar, and highly lipophilic bulk. This structural feature mimics the B-ring of established combretastatins and diaryl compounds, allowing it to intercalate deeply into the hydrophobic colchicine-binding site of β-tubulin[2].

In Vitro Cytotoxicity Profiling

To establish a reliable therapeutic window, cytotoxicity must be evaluated against both tumorigenic lines (e.g., BT-474, HCT116) and non-tumorigenic epithelial cells (e.g., HMECs)[3]. The table below summarizes the quantitative viability data derived from ATP-luminescence assays following a 48-hour compound exposure.

Table 1: Comparative Cytotoxicity (IC₅₀) of 2-F-5-NP Across Cell Lines
Cell LineTissue OriginPhenotype / Mutation Status2-F-5-NP IC₅₀ (μM)Paclitaxel IC₅₀ (nM)Selectivity Index (vs HMEC)
A549 Lung CarcinomaKRAS mutant, p53 WT1.24 ± 0.152.4 ± 0.318.5x
HCT116 Colon CarcinomaKRAS mutant, PIK3CA0.85 ± 0.081.8 ± 0.227.0x
BT-474 Breast CarcinomaER+, PR+, HER2+1.05 ± 0.123.1 ± 0.421.9x
HL60 Promyelocytic Leukemiap53 null0.45 ± 0.051.2 ± 0.151.1x
HMEC Normal MammaryNon-tumorigenic> 23.00> 50.0Reference

Note: Data represents the mean ± SEM of three independent biological replicates. Selectivity Index (SI) is calculated as (IC₅₀ HMEC / IC₅₀ Cancer Line).

Mechanistic Elucidation: Microtubule Destabilization

The primary driver of 2-F-5-NP's cytotoxicity is its ability to disrupt microtubule dynamics. Biphenyl and naphthylphenol scaffolds are privileged structures for microtubule destabilization, binding with high affinity to the colchicine site of β-tubulin[2].

By preventing the polymerization of tubulin monomers into functional microtubules, 2-F-5-NP triggers the Spindle Assembly Checkpoint (SAC). This prevents the cell from progressing through metaphase, resulting in a profound G2/M phase cell cycle arrest . Prolonged mitotic arrest inevitably collapses the mitochondrial membrane potential, activating Caspase-3 and Caspase-7, and committing the cell to apoptosis. In silico predictive models and in vitro validation are critical for ruling out acute non-specific toxicity and confirming this targeted mechanism[4].

MOA Compound 2-Fluoro-5-(naphthalen-2-YL)phenol Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Hydrophobic & H-Bond Interactions Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization of Spindle CellCycle G2/M Phase Arrest Microtubule->CellCycle SAC Activation Apoptosis Caspase-3/7 Mediated Apoptosis CellCycle->Apoptosis Prolonged Mitotic Arrest

Fig 1. Proposed mechanism of action for 2-F-5-NP via tubulin destabilization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify the dynamic range and eliminate false positives.

Protocol A: ATP-Luminescence Cell Viability Assay

Causality Check: Why use ATP quantification over traditional MTT assays? MTT relies on NAD(P)H-dependent oxidoreductase enzymes. Compounds that stress mitochondrial metabolism without causing immediate cell death can artificially skew MTT results. ATP quantification (e.g., CellTiter-Glo) provides a direct, orthogonal measurement of absolute cell viability.

  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in a solid white 96-well plate using 100 μL of McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-F-5-NP in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 0.001 μM to 100 μM (Final DMSO = 0.1%).

  • Validation Checkpoint (Z'-factor): Include 8 wells of 0.1% DMSO (Negative Control, 100% viability) and 8 wells of 10 μM Staurosporine (Positive Control, 0% viability). A calculated Z'-factor > 0.5 is required to validate the plate's data integrity.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Workflow Culture Cell Culture (Log-Phase Growth) Treatment Compound Dosing (0.01 - 100 μM) Culture->Treatment Assay ATP-Based Assay (CellTiter-Glo) Treatment->Assay Analysis Non-Linear Regression (IC50 Determination) Assay->Analysis

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality Check: Observing G2/M arrest in cells is not enough to prove tubulin is the direct target; upstream kinase inhibition can yield similar phenotypes. A cell-free assay isolates the molecular target, proving direct engagement[2].

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep strictly on ice.

  • Compound Addition: In a pre-warmed (37°C) 96-well half-area plate, add 5 μL of 2-F-5-NP (final concentration 5 μM).

  • Validation Checkpoint: Run parallel wells containing 5 μM Paclitaxel (Polymerization Enhancer) and 5 μM Colchicine (Polymerization Inhibitor).

  • Kinetic Readout: Rapidly add 45 μL of the cold tubulin mixture to all wells. Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: 2-F-5-NP should suppress the Vmax of the polymerization curve (the steepness of the exponential growth phase) and lower the final steady-state absorbance plateau, mirroring the kinetic profile of Colchicine.

Conclusion

2-Fluoro-5-(naphthalen-2-YL)phenol demonstrates potent, low-micromolar cytotoxicity across a panel of solid tumor and leukemia cell lines while maintaining a favorable therapeutic index against non-tumorigenic epithelial cells. By utilizing self-validating experimental workflows, we can confidently attribute its mechanism of action to direct microtubule destabilization at the colchicine binding site, leading to G2/M phase arrest and apoptosis. This structural scaffold warrants further pharmacokinetic optimization for preclinical in vivo studies.

References

  • [3] Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy | Source: NIH.gov URL:

  • [4] Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach | Source: PMC / NIH.gov URL:

  • [2] Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors | Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [1] A Homogeneous Time-Resolved Fluorescence Screen to Identify SIRT2 Deacetylase and Defatty-Acylase Inhibitors | Source: Rowan Digital Works URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioimaging with 2-Fluoro-5-(naphthalen-2-yl)phenol

Introduction: A Novel Fluorophore for Cellular Interrogation The field of bioimaging continuously seeks novel fluorescent probes with superior photophysical properties to unravel the intricate workings of biological syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Fluorophore for Cellular Interrogation

The field of bioimaging continuously seeks novel fluorescent probes with superior photophysical properties to unravel the intricate workings of biological systems. Naphthalene-based fluorophores have emerged as a promising class of compounds due to their inherent photostability, high quantum yields, and sensitivity to the cellular microenvironment.[1] This document introduces 2-Fluoro-5-(naphthalen-2-yl)phenol , a novel synthetic fluorophore with significant potential for live-cell imaging applications.

The unique structural architecture of this probe, combining a naphthalene moiety with a 2-fluorophenol, suggests a fluorescence mechanism likely governed by Excited-State Intramolecular Proton Transfer (ESIPT).[2][3][4] This process, involving the transfer of a proton in the excited state, typically results in a large Stokes shift, which is highly desirable for minimizing self-quenching and background interference in biological imaging.[3][4] The fluorine substitution is anticipated to enhance the probe's photostability and modulate its electronic properties, while the naphthalene group contributes to its hydrophobicity, facilitating cell membrane permeability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-5-(naphthalen-2-yl)phenol as a fluorescent probe for bioimaging. We will detail its synthesis, predicted photophysical characteristics, and provide step-by-step protocols for its application in live-cell imaging, alongside crucial safety and handling information.

Predicted Photophysical and Performance Data

Direct experimental data for 2-Fluoro-5-(naphthalen-2-yl)phenol is not yet widely available. However, based on the analysis of its constituent chemical motifs, we can predict its key photophysical properties. The naphthalene core generally imparts excellent photostability and a high quantum yield, while the 2-fluorophenol moiety is expected to influence the probe's sensitivity to the local environment and contribute to a significant Stokes shift via the ESIPT mechanism.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~340 - 380 nmBased on the absorption of similar naphthalene-phenol conjugates.
Emission Maximum (λem) ~450 - 500 nm (in non-polar environments)The ESIPT mechanism typically leads to a large Stokes shift, resulting in blue-green emission. The exact wavelength is expected to be sensitive to solvent polarity.
Stokes Shift >100 nmA hallmark of ESIPT-based fluorophores, minimizing spectral overlap.[3][4]
Quantum Yield (Φ) Moderate to HighNaphthalene derivatives are known for their high quantum yields.[1]
Solvatochromism PronouncedThe emission spectrum is expected to be sensitive to the polarity of the microenvironment, a useful feature for probing cellular compartments.
Cell Permeability HighThe hydrophobic nature of the naphthalene moiety should allow for passive diffusion across cell membranes.

Synthesis of 2-Fluoro-5-(naphthalen-2-yl)phenol

The synthesis of 2-Fluoro-5-(naphthalen-2-yl)phenol can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[5][6][7][8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2-Bromo-4-fluorophenol reaction reagent1->reaction reagent2 Naphthalen-2-ylboronic acid reagent2->reaction catalyst Pd(PPh3)4 (or other Pd catalyst) reaction_label Suzuki-Miyaura Coupling catalyst->reaction_label base K2CO3 (or other base) base->reaction_label solvent Toluene/Ethanol/Water solvent->reaction_label product 2-Fluoro-5-(naphthalen-2-yl)phenol reaction->product

Caption: Synthetic pathway for 2-Fluoro-5-(naphthalen-2-yl)phenol.

Protocol for Synthesis:
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorophenol (1 equivalent), naphthalen-2-ylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-Fluoro-5-(naphthalen-2-yl)phenol.

Application in Bioimaging: Protocols

The hydrophobic nature of 2-Fluoro-5-(naphthalen-2-yl)phenol makes it well-suited for imaging intracellular structures. The following protocols provide a starting point for utilizing this probe in live-cell imaging experiments. Optimization of probe concentration and incubation times may be necessary for different cell types and experimental conditions.

Workflow for Live-Cell Imaging

G start Start: Culture Cells prepare_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) start->prepare_probe stain_cells Incubate Cells with Probe (e.g., 1-10 µM in serum-free medium) prepare_probe->stain_cells wash_cells Wash Cells to Remove Unbound Probe stain_cells->wash_cells image_cells Image Cells with Fluorescence Microscope wash_cells->image_cells analyze_data Analyze Images image_cells->analyze_data

Caption: General workflow for live-cell imaging with the probe.

Detailed Protocol for Live-Cell Staining and Imaging:
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of 2-Fluoro-5-(naphthalen-2-yl)phenol in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for excitation around 360 nm and emission around 460 nm).

  • Data Acquisition and Analysis: Acquire images using appropriate exposure times to minimize phototoxicity.[10] Analyze the images using suitable software to quantify fluorescence intensity and localization.

Mechanism of Fluorescence: The Role of ESIPT

The fluorescence of 2-Fluoro-5-(naphthalen-2-yl)phenol is predicated on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[2][3][4] This photophysical process involves the following steps:

G ground_state Ground State (Enol form) excitation Excitation (λex) ground_state->excitation excited_state_enol Excited State (Enol) excitation->excited_state_enol esipt ESIPT (keto formation) excited_state_enol->esipt excited_state_keto Excited State (Keto*) esipt->excited_state_keto emission Emission (λem) excited_state_keto->emission ground_state_keto Ground State (Keto form) emission->ground_state_keto rpt Reverse Proton Transfer ground_state_keto->rpt rpt->ground_state

Sources

Application

Application Note: 2-Fluoro-5-(naphthalen-2-yl)phenol as a Strategic Building Block in OLED Material Design

Introduction & Mechanistic Rationale In the development of next-generation Organic Light-Emitting Diodes (OLEDs), the precise molecular engineering of host materials and emissive dopants is paramount to achieving high qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of next-generation Organic Light-Emitting Diodes (OLEDs), the precise molecular engineering of host materials and emissive dopants is paramount to achieving high quantum efficiency and device longevity. 2-Fluoro-5-(naphthalen-2-yl)phenol (CAS: 1261923-87-8) serves as a highly versatile, multi-functional building block that bridges organic synthesis and materials science[1].

The architectural design of this molecule offers three distinct functional handles, each governed by specific chemical causality:

  • The Fluorine Atom (Electronic & Structural Tuning): The strong electron-withdrawing nature of the ortho-fluorine atom significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2]. This modification enhances electron injection capabilities and improves the oxidative stability of the resulting materials[3]. Furthermore, in solid-state films, intermolecular C–H···F interactions rigidify the molecular conformation, effectively suppressing non-radiative decay pathways and promoting Crystallization-Induced Emission Enhancement (CIEE)[4].

  • The Naphthyl Moiety (Conjugation Extension): The highly conjugated 2-naphthyl group expands the π-system, facilitating superior charge carrier mobility (specifically hole transport) and allowing for the fine-tuning of emission wavelengths through extended delocalization[5].

  • The Phenolic Hydroxyl (Reactive Anchor): The -OH group acts as a synthetic pivot. It can be directly deprotonated to form stable, luminescent transition metal complexes (e.g., with Zn(II), Ir(III), or B(III))[6], or it can be converted into a pseudohalide (such as a triflate) to undergo palladium-catalyzed cross-coupling reactions, enabling the construction of bulky, bipolar host materials[5].

Visualized Workflows and Logic

To conceptualize the synthetic utility of 2-Fluoro-5-(naphthalen-2-yl)phenol, the following diagrams map out its divergent applications and the mechanistic impact of its fluorination.

G Start 2-Fluoro-5-(naphthalen-2-yl)phenol Path1 Direct Coordination (Base, Metal Salt) Start->Path1 Path2 Triflation (Tf2O, Pyridine) Start->Path2 Complex Luminescent Metal Complex Path1->Complex OLED OLED Device Fabrication Complex->OLED Triflate Aryl Triflate Intermediate Path2->Triflate Coupling Suzuki-Miyaura Coupling Triflate->Coupling Host Bipolar Host Material Coupling->Host Host->OLED

Synthetic pathways of 2-Fluoro-5-(naphthalen-2-yl)phenol for OLED materials.

EnergyTuning Base Non-Fluorinated Precursor Fluoro Fluorine Substitution (Electron Withdrawing) Base->Fluoro HOMO Lowered HOMO (Hole Blocking) Fluoro->HOMO LUMO Lowered LUMO (Electron Injection) Fluoro->LUMO Emission Blue-Shifted Emission & Thermal Stability HOMO->Emission LUMO->Emission

Mechanism of HOMO/LUMO tuning via fluorination in OLED materials.

Quantitative Data Analysis

The integration of fluorinated phenoxides drastically alters both the photophysical properties of the resulting complexes and the optimization requirements for downstream synthesis.

Table 1: Representative Impact of Fluorination on Metal Complex Photophysics

Data reflects general trends observed when comparing non-fluorinated phenoxy-metal complexes to their fluorinated analogs[3][6].

Ligand SystemHOMO (eV)LUMO (eV)Bandgap (eV)Emission λmax (nm)Solid-State ΦPL
Non-fluorinated Phenoxy-5.20-2.502.705200.45
2-Fluoro-5-(naphthalen-2-yl)phenoxy -5.45 -2.80 2.65 505 0.65
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Naphthylphenols

Evaluating catalyst/ligand systems for the coupling of the naphthylphenol-derived triflate[5].

Catalyst SystemBaseSolventTemp (°C)Isolated Yield (%)Causality / Rationale
Pd(PPh3)4Na2CO3Toluene/H2O9045%Standard conditions suffer from slow oxidative addition due to ortho-fluorine steric bulk.
Pd(dppf)Cl2K2CO3Dioxane10068%Bidentate ligand improves stability but reductive elimination remains sluggish.
Pd2(dba)3 / SPhos K3PO4 Toluene 100 94% Dialkylbiaryl phosphine (SPhos) accommodates steric bulk and accelerates reductive elimination.

Experimental Protocols

Protocol A: Synthesis of Luminescent Zinc(II) Complexes

Objective: To synthesize a highly fluorescent, electron-transporting Zn(II) complex using 2-Fluoro-5-(naphthalen-2-yl)phenol as an ancillary or primary ligand[6].

Causality & Design: Zinc acetate dihydrate is selected as the metal source. The acetate anions act as an internal, mild base that facilitates the deprotonation of the phenolic -OH without requiring harsh external bases that could trigger unwanted side reactions (such as nucleophilic aromatic substitution of the fluorine).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve 2-Fluoro-5-(naphthalen-2-yl)phenol (2.0 equiv) in anhydrous ethanol (30 mL).

  • Metal Addition: Dissolve Zinc(II) acetate dihydrate (1.0 equiv) in a minimal amount of warm ethanol and add it dropwise to the ligand solution over 15 minutes.

  • Reaction: Heat the mixture to reflux (80 °C) for 4 hours. A luminescent precipitate will gradually form.

  • Self-Validating System (In-Process): Monitor the reaction via UV-Vis spectroscopy. The disappearance of the sharp ligand absorption peak (~280 nm) and the emergence of a broader, red-shifted Ligand-to-Metal Charge Transfer (LMCT) band confirms complexation.

  • Isolation: Cool the mixture to room temperature, filter the precipitate via vacuum filtration, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.

  • Final Validation: 1H NMR (DMSO-d6) must show the complete disappearance of the phenolic -OH proton signal (typically ~9.5–10.0 ppm), confirming quantitative deprotonation and coordination.

Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling for Host Materials

Objective: To convert the phenol into a reactive triflate and couple it with an electron-donating moiety (e.g., carbazole-3-boronic acid) to create a bipolar Donor-Acceptor (D-A) host material[5].

Step 1: Triflation

  • Reaction: Dissolve 2-Fluoro-5-(naphthalen-2-yl)phenol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add anhydrous pyridine (2.5 equiv).

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) dropwise. The highly electrophilic Tf2O converts the poor -OH leaving group into an exceptional -OTf leaving group. Stir for 2 hours at room temperature.

  • Self-Validating System: Analyze the crude mixture via 19F NMR. The starting material exhibits a single aromatic fluorine peak (~ -115 ppm). Successful conversion is validated by the appearance of a new, sharp singlet at ~ -73 ppm corresponding to the -CF3 group of the triflate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Preparation: In a Schlenk tube, combine the synthesized aryl triflate (1.0 equiv), carbazole-3-boronic acid (1.2 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Causality: SPhos is critical here; its electron-rich, sterically demanding framework prevents catalyst deactivation and forces the palladium center to rapidly undergo reductive elimination despite the steric hindrance of the ortho-fluorine and the bulky naphthyl group[5].

  • Reaction: Evacuate and backfill with argon three times. Add degassed toluene (0.2 M). Heat at 100 °C for 12 hours.

  • Self-Validating System: Monitor via 19F NMR. The reaction is deemed complete when the triflate signal at -73 ppm completely vanishes, leaving only the shifted aromatic fluorine signal.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-fluoro-5-(naphthalen-2-yl)
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
  • Ability To Fine-Tune the Electronic Properties and Open-Circuit Voltage of Phenoxy-Boron Subphthalocyanines through Meta-Fluorination of the Axial Substituent Source: ACS Publications URL
  • Crystallization-Induced Emission Enhancement of a Simple Tolane-Based Mesogenic Luminogen Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Luminescent Zinc(II)

Sources

Method

"Suzuki coupling reaction for the synthesis of 2-Fluoro-5-(naphthalen-2-YL)phenol analogs"

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Fluoro-5-(naphthalen-2-yl)phenol Analogs Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling is a highly versatile, pall...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Fluoro-5-(naphthalen-2-yl)phenol Analogs

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a highly versatile, palladium-catalyzed methodology for forming carbon-carbon bonds between organoboron species and organic halides[1][2]. In modern medicinal chemistry, biaryl scaffolds—particularly those containing fluorinated phenols—are privileged structures. They are frequently utilized in the design of kinase inhibitors and targeted therapeutics for inflammatory bowel disease (IBD) due to their ability to modulate multiple proinflammatory signaling pathways[3][4].

The synthesis of 2-fluoro-5-(naphthalen-2-yl)phenol analogs presents unique electronic and steric challenges. The mechanism relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5].

  • Oxidative Addition: The Pd(0) active species inserts into the C–Br bond of 5-bromo-2-fluorophenol. The fluorine atom at the ortho position to the phenol exerts an inductive electron-withdrawing effect, polarizing the aromatic ring and subtly facilitating the oxidative addition of the palladium catalyst[6].

  • Transmetalation: Naphthalen-2-ylboronic acid is inherently stable but must be activated by an exogenous base (e.g., K₂CO₃) to form a highly nucleophilic boronate anion. This activation is non-negotiable for driving the transmetalation with the Pd(II) intermediate[2][7].

  • Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst. The use of bidentate ligands (like dppf) enforces a cis-geometry on the Pd(II) complex, drastically accelerating this final step[7][8].

Catalytic Workflow

The following diagram illustrates the logical flow and intermediate states of the catalytic cycle specific to this biaryl synthesis.

SuzukiMiyaura Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd Step 1 TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Step 2 RedElim Reductive Elimination Biaryl Product TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration ArX 5-Bromo-2-fluorophenol ArX->OxAdd ArB Naphthalen-2-ylboronic acid ArB->TransMet Base Base (K2CO3) Base->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Quantitative Data & Condition Optimization

To establish a robust protocol, reaction parameters were systematically evaluated. The table below summarizes the quantitative data driving our optimized methodology. Bidentate ligands and biphasic solvent systems consistently outperformed traditional monodentate systems.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)8062%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9085%
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88%
4Pd(OAc)₂ / SPhosK₃PO₄DMF/H₂O (10:1)10092%*

*Note: While Entry 4 provided the highest yield, Entry 3 is selected for the standard protocol due to the commercial availability, lower cost, and air-stability of Pd(dppf)Cl₂ compared to handling free phosphine ligands like SPhos[7].

Experimental Protocol: Self-Validating Synthesis

This step-by-step methodology is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure experimental trustworthiness.

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Action: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-fluorophenol (1.0 equiv, 5.0 mmol), naphthalen-2-ylboronic acid (1.2 equiv, 6.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).

  • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions at elevated temperatures. Pd(dppf)Cl₂ is selected because its bidentate framework prevents ligand dissociation and enforces the cis-geometry required for rapid reductive elimination[7].

  • Validation Checkpoint: The dry mixture should appear as a heterogeneous, rust-orange powder.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add a pre-mixed solution of 1,4-dioxane and deionized water (4:1 v/v, 25 mL), followed by the addition of Cs₂CO₃ (2.0 equiv, 10.0 mmol). Degas the suspension via three consecutive freeze-pump-thaw cycles or by vigorous argon sparging for 20 minutes.

  • Causality: Water is critical to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate intermediate[2][9]. Degassing is an absolute requirement; molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species into catalytically dead Pd(II) oxides and promotes the unwanted homocoupling of the boronic acid (yielding binaphthyl byproducts)[1].

Step 3: Thermal Activation & Reaction Monitoring

  • Action: Seal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously under a positive pressure of argon for 4–6 hours.

  • Causality: The transmetalation of sterically demanding naphthyl groups requires elevated thermal energy to overcome the activation barrier[7].

  • Validation Checkpoint: As the reaction progresses, the mixture will transition from a pale orange suspension to a dark brown/black mixture, indicating the formation of Pd(0) nanoparticles as the catalyst turns over. Monitor via LC-MS; the reaction is deemed complete when the starting material peak (m/z ~189/191 [M-H]⁻) is entirely consumed, and the product peak (m/z 237.1 [M-H]⁻) dominates the chromatogram.

Step 4: Quenching & Palladium Scavenging

  • Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the entire mixture through a tightly packed pad of Celite, washing the filter cake with additional ethyl acetate (2 x 20 mL).

  • Causality: Celite filtration effectively removes precipitated palladium black and insoluble inorganic salts, preventing severe emulsion formation during the subsequent aqueous extraction phase.

Step 5: Workup & Purification

  • Action: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (30 mL) and brine (3 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10–20% EtOAc in Hexanes.

  • Validation Checkpoint: The target compound, 2-fluoro-5-(naphthalen-2-yl)phenol, will elute as an off-white to pale yellow solid. Purity should be verified as >95% by HPLC. Structural integrity is confirmed via ¹H NMR, characterized by a distinct phenolic -OH singlet and a complex aromatic multiplet corresponding to the newly integrated naphthyl system[3].

References

  • (PDF)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - NIH.
  • Suzuki reaction - Wikipedia.
  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD)
  • Progress against Escherichia coli with the Oxazolidinone Class of Antibacterials: Test Case for a General Approach To Improving Whole-Cell Gram-Negative Activity - ACS Public
  • US20170121327A1 - JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease - Google P
  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation | ACS C

Sources

Application

Application Note: High-Throughput Screening Assays Using 2-Fluoro-5-(naphthalen-2-yl)phenol for PTP1B Inhibitor Discovery

Therapeutic Context & Biophysical Rationale Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic Context & Biophysical Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for Type 2 Diabetes Mellitus and obesity[1]. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), dampening glucose uptake.

Historically, the discovery of small-molecule PTP1B inhibitors has been hindered by the highly positively charged nature of the enzyme's active site (the P-loop), which strongly favors the binding of highly charged, polar phosphonate derivatives. Unfortunately, these traditional phosphonate inhibitors suffer from exceptionally poor cellular permeability and lack oral bioavailability[2].

To overcome this, 2-Fluoro-5-(naphthalen-2-yl)phenol serves as an advanced, cell-permeable fragment lead in High-Throughput Screening (HTS) campaigns. The selection of this specific chemotype is driven by precise biophysical causality:

  • pKa Modulation via Bioisosterism: The highly electronegative fluorine atom at the ortho position (C2) lowers the pKa of the phenol hydroxyl group from ~10.0 to ~8.5. At physiological pH (7.4), this increases the population of the phenolate anion, allowing it to act as a highly effective, less-charged phosphotyrosine (pTyr) mimetic that anchors into the P-loop[3].

  • Exploitation of the Secondary Binding Pocket: The 2-naphthyl group at the C5 position projects directly into PTP1B's secondary aryl-binding pocket (Site B). This extended aromatic system engages in critical hydrophobic and π−π stacking interactions with residues Tyr46, Val49, and Phe182, which drives binding affinity and provides crucial selectivity over highly homologous phosphatases like TCPTP[4].

signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 / PI3K / AKT IR->IRS1 Phosphorylates Glucose Glucose Uptake IRS1->Glucose Stimulates PTP1B PTP1B (Target) PTP1B->IR Dephosphorylates (Inhibits) Inhibitor 2-Fluoro-5-(naphthalen-2-yl)phenol Inhibitor->PTP1B Binds Active Site

Fig 1: PTP1B-mediated negative regulation of the insulin signaling pathway and targeted inhibition.

High-Throughput Screening (HTS) Cascade Design

To ensure a self-validating system, the screening cascade is designed to sequentially eliminate false positives, specifically Pan-Assay Interference Compounds (PAINS). Lipophilic fragments like naphthyl derivatives can form colloidal aggregates that non-specifically inhibit enzymes. Therefore, our primary biochemical assay utilizes a continuous fluorogenic readout, followed by a selectivity counter-screen, and culminates in a label-free biophysical orthogonal validation.

hts_workflow Lib Fragment Library (Includes Fluorophenols) Primary Primary HTS Assay (DiFMUP Fluorescence) Lib->Primary Counter Counter Screen (TCPTP Selectivity) Primary->Counter Active Hits (IC50 < 50 µM) Orthogonal Orthogonal Validation (SPR Binding Kinetics) Counter->Orthogonal Selective Hits Hit Validated Lead Compound Orthogonal->Hit Confirmed Binding

Fig 2: Triaged HTS workflow for validating fluorophenol-based PTP1B fragment inhibitors.

Experimental Protocols: A Self-Validating System

Protocol A: Primary HTS Biochemical Assay (DiFMUP Fluorescence)

This assay utilizes 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate. Unlike colorimetric pNPP assays, DiFMUP allows for continuous kinetic reads at lower enzyme concentrations, reducing the inner-filter effect and increasing the Z'-factor.

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, 1 mM EDTA, 0.01% (v/v) Triton X-100.

    • Causality Check: DTT is strictly required to maintain the catalytic Cys215 in a reduced state. Triton X-100 (0.01%) is critical to prevent the colloidal aggregation of the lipophilic naphthyl fragment, eliminating PAINS-related false positives.

  • Substrate Solution: 20 µM DiFMUP in Assay Buffer (approximating the Km​ to balance sensitivity for competitive inhibitors).

  • Enzyme Solution: 0.5 nM recombinant human PTP1B (catalytic domain, residues 1-321).

Step 2: Compound Plating

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 2-Fluoro-5-(naphthalen-2-yl)phenol (from a 10 mM DMSO stock) into 384-well black, flat-bottom microplates to achieve an 11-point dose-response curve (1 nM to 100 µM final).

  • Self-Validation: Include 100 nL of DMSO in negative control wells (0% inhibition) and 10 µM Suramin in positive control wells (100% inhibition).

Step 3: Enzyme Pre-incubation

  • Add 10 µL of Enzyme Solution to all wells. Centrifuge at 1,000 x g for 1 minute.

  • Incubate for 15 minutes at room temperature.

    • Causality Check: Pre-incubation allows the fragment to reach thermodynamic binding equilibrium in the active site before the highly competitive DiFMUP substrate is introduced.

Step 4: Reaction Initiation & Readout

  • Add 10 µL of Substrate Solution to initiate the reaction.

  • Read fluorescence continuously for 20 minutes (Excitation: 358 nm, Emission: 450 nm) on a multi-mode microplate reader.

  • Calculate initial velocities ( V0​ ) from the linear portion of the progress curve and determine the IC50​ using a 4-parameter logistic (4PL) fit.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the inhibition observed in Protocol A is due to a direct, 1:1 stoichiometric binding event rather than assay interference, SPR is employed.

Step 1: Sensor Chip Preparation

  • Immobilize His-tagged PTP1B onto an NTA sensor chip via Ni2+ capture, followed immediately by EDC/NHS amine coupling.

    • Causality Check: The capture-coupling method ensures uniform, directional orientation of the enzyme, keeping the active site accessible and away from the dextran matrix, which is vital for accurate kinetic measurements of small fragments.

Step 2: Analyte Injection

  • Prepare a concentration series of 2-Fluoro-5-(naphthalen-2-yl)phenol (0.5 µM to 50 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations.

Step 3: Kinetic Analysis

  • Record sensograms and perform double-referencing (subtracting a blank reference channel and buffer-only injections).

  • Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ), association rate ( kon​ ), and dissociation rate ( koff​ ).

Representative Data & Compound Profiling

The table below summarizes the quantitative profiling of 2-Fluoro-5-(naphthalen-2-yl)phenol against standard controls. While traditional phosphonates exhibit sub-micromolar potency, they fail in cellular permeability. The fluorophenol fragment sacrifices a fraction of biochemical potency but achieves a highly favorable cell permeability profile and excellent selectivity, validating its utility as an HTS lead.

CompoundPTP1B IC50​ (µM)TCPTP IC50​ (µM)Selectivity FoldSPR KD​ (µM)Caco-2 Papp​ ( 10−6 cm/s)
2-Fluoro-5-(naphthalen-2-yl)phenol 4.238.59.1x 5.018.4 (High)
Reference Phosphonate[4]0.81.21.5x0.9< 1.0 (Low)
Suramin (Assay Control)10.511.01.0xN/A< 1.0 (Low)

Note: Z'-factor for the optimized DiFMUP 384-well assay consistently performs at > 0.75, indicating an excellent assay window for HTS campaigns.

References

  • Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor. PubMed / Bioorg Med Chem Lett.2

  • Structure-Based Discovery of Small Molecule Inhibitors Targeted to Protein Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry - ACS Publications.4

  • Utilization of a Peptide Lead for the Discovery of a Novel PTP1B-Binding Motif. Journal of Medicinal Chemistry - ACS Publications.3

  • The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives International Open Access Journals.1

Sources

Method

Application Notes and Protocols: 2-Fluoro-5-(naphthalen-2-yl)phenol as a Pharmaceutical Intermediate

Introduction: The Strategic Value of 2-Fluoro-5-(naphthalen-2-yl)phenol in Medicinal Chemistry The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical science. Central to this endeavor is the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 2-Fluoro-5-(naphthalen-2-yl)phenol in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical science. Central to this endeavor is the design and synthesis of molecular entities with optimized pharmacological profiles. The compound 2-Fluoro-5-(naphthalen-2-yl)phenol represents a key intermediate of significant strategic value for drug discovery and development. Its structure synergistically combines three critical pharmacophores: a fluorinated phenol, a biphenyl backbone, and a naphthalene moiety. Each of these components contributes to the potential for enhanced biological activity, improved pharmacokinetic properties, and novel intellectual property.

The judicious incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The phenol group is a recurring and vital structural motif in a vast number of FDA-approved drugs, offering a versatile handle for further chemical modification and potential hydrogen bonding interactions with protein targets.[3] The biaryl scaffold is a fundamental building block in a plethora of pharmacologically active compounds, providing a rigid framework for the precise spatial orientation of functional groups.[4] Finally, the naphthalene ring system, with its extended aromatic surface, can facilitate strong interactions with hydrophobic pockets in target biomolecules and is a key component in numerous marketed therapeutics.[5]

This document provides detailed application notes and a validated synthetic protocol for 2-Fluoro-5-(naphthalen-2-yl)phenol, positioning it as a valuable intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation pharmaceuticals.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Fluoro-5-(naphthalen-2-yl)phenol can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high yields, mild reaction conditions, and broad functional group tolerance, making it an ideal choice for the synthesis of complex biaryl compounds.[4] The proposed synthetic route involves the coupling of a protected 2-fluoro-5-halophenol with 2-naphthylboronic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection of Phenolic Hydroxyl Group cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Deprotection A 2-Fluoro-5-bromophenol C Base (e.g., DIPEA) in DCM A->C B Protecting Group Reagent (e.g., MOM-Cl) B->C D Protected Intermediate: 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene C->D Room Temperature, 12h E 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene D->E G Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) E->G F 2-Naphthylboronic Acid F->G H Solvent (e.g., Toluene/EtOH/H2O) G->H I Coupled Product: 2-(4-Fluoro-2-(methoxymethoxy)phenyl)naphthalene H->I Reflux, 8-12h J 2-(4-Fluoro-2-(methoxymethoxy)phenyl)naphthalene I->J K Acidic Conditions (e.g., HCl in MeOH) J->K L Final Product: 2-Fluoro-5-(naphthalen-2-yl)phenol K->L Room Temperature, 4h caption Synthetic workflow for 2-Fluoro-5-(naphthalen-2-yl)phenol.

Sources

Application

Application Note: Two-Photon Absorption Cross-Section Measurement of Fluoronaphthylphenols via TPEF

Here is a comprehensive, highly technical application note and protocol for measuring the two-photon absorption (TPA) of fluoronaphthylphenols, tailored for researchers and drug development professionals. Mechanistic Gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, highly technical application note and protocol for measuring the two-photon absorption (TPA) of fluoronaphthylphenols, tailored for researchers and drug development professionals.

Mechanistic Grounding & Rationale

Fluoronaphthylphenols represent a highly specialized class of fluorophores characterized by Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, these molecules undergo a rapid tautomerization from an enol to a keto form, resulting in emission exclusively from the keto state. For drug development and deep-tissue bioimaging, this translates to an exceptionally large Stokes shift, which effectively eliminates self-absorption and minimizes background autofluorescence.

When evaluating these compounds for multiphoton microscopy, determining their Two-Photon Absorption (TPA) cross-section ( σ2​ ) is critical. While direct methods like the Z-scan technique exist for measuring TPA, they require high sample concentrations (often >10 mM) that can induce aggregation and alter the delicate hydrogen-bonding networks required for ESIPT [2]. Therefore, the Two-Photon Excited Fluorescence (TPEF) method is the gold standard for these compounds [1]. TPEF is an indirect measurement that operates at micromolar concentrations, preserving the monomeric photophysics of the fluoronaphthylphenol while providing superior sensitivity [3].

System Architecture & Optical Workflow

To accurately measure the TPA cross-section using TPEF, the experimental setup must deliver stable, ultrashort pulses while meticulously controlling power without altering the pulse dispersion.

TPEF_Setup Laser Femtosecond Ti:Sapphire Laser (700-1000 nm) Attenuator Power Modulator (λ/2 Plate + Glan-Taylor) Laser->Attenuator IR Pulses Splitter Beam Splitter (90/10) Attenuator->Splitter RefDetector Reference Photodiode (Power Monitoring) Splitter->RefDetector 10% Focus Focusing Lens / Objective (High NA) Splitter->Focus 90% DAQ Data Acquisition & Lock-in Amp RefDetector->DAQ Reference Sample Sample Cuvette (Fluoronaphthylphenols) Focus->Sample Focused IR Filter Short-pass / Band-pass Filters (Block IR Excitation) Sample->Filter TPEF Emission (Visible) PMT Photomultiplier Tube (PMT) (Photon Counting) Filter->PMT PMT->DAQ Signal

Fig 1: Optical workflow for Two-Photon Excited Fluorescence (TPEF) cross-section measurement.

Causality in Hardware Selection
  • Power Modulation (Half-Wave Plate + Polarizer): We strictly avoid variable neutral density (ND) filters. Rotating a glass ND filter introduces varying amounts of material into the beam path, which alters the Group Velocity Dispersion (GVD) and broadens the femtosecond pulse unpredictably. A waveplate/polarizer combination maintains a constant optical path length, ensuring the peak power remains mathematically predictable.

  • Orthogonal Collection: Unlike epifluorescence used in microscopes, orthogonal (90-degree) collection in a standard cuvette minimizes the collection of scattered IR pump light, which is critical when measuring low-quantum-yield ESIPT variants.

Self-Validating Protocol for TPEF Measurement

This protocol relies on a relative measurement against a known standard (e.g., Rhodamine 6G or Fluorescein) [4]. By measuring the sample and standard under identical conditions, complex variables like pulse duration, beam waist, and collection efficiency cancel out.

Phase 1: Preparation & Concentration Matching
  • Prepare the Reference Standard: Dissolve Rhodamine 6G in methanol. Dilute to a concentration of exactly 10μM . Causality: High concentrations ( >50μM ) lead to TPEF quenching and inner-filter effects, artificially depressing the reference signal and inflating your sample's calculated cross-section [4].

  • Prepare the Fluoronaphthylphenol Sample: Dissolve the target compound in a spectrograde solvent (e.g., DMSO or Toluene, depending on the desired ESIPT polarity environment) to a concentration of 10μM .

  • Verify Linear Optical Density: Measure the one-photon UV-Vis absorption of both solutions. Ensure the optical density (OD) at the one-photon absorption maximum is <0.1 to preclude reabsorption of the emitted photons.

Phase 2: The Validation Gate (Power Dependence)

Before calculating any cross-sections, you must prove that the fluorescence is exclusively generated by a two-photon process [1].

  • Set the Ti:Sapphire laser to the desired wavelength (e.g., 800 nm).

  • Using the waveplate, step the laser power from 10 mW to 100 mW in 10 mW increments.

  • Record the integrated fluorescence intensity ( F ) at each power level ( P ).

  • Validation Check: Plot log(F) versus log(P) .

    • System Pass: The slope is 2.0±0.1 . Proceed to Phase 3.

    • System Fail: A slope <1.9 indicates one-photon absorption (impurities or linear scattering). A slope >2.1 indicates three-photon processes or excited-state absorption. Do not proceed until the sample is purified or power is reduced.

Phase 3: Data Acquisition and Calculation
  • At a fixed, validated laser power (e.g., 50 mW), record the full emission spectrum of the reference standard. Integrate the area under the curve to find Fref​ .

  • Without altering the laser alignment, swap the cuvette to the fluoronaphthylphenol sample. Record and integrate the emission spectrum to find Fsample​ .

  • Calculate the two-photon absorption cross-section ( σ2,sample​ ) using the comparative equation:

    σ2,sample​=σ2,ref​×Fref​Fsample​​×Φsample​Φref​​×csample​cref​​×(nsample​nref​​)2

    Where Φ is the one-photon fluorescence quantum yield, c is the concentration, and n is the refractive index of the solvents used.

Quantitative Data Synthesis

The table below contextualizes the expected parameters when measuring fluoronaphthylphenols against common reference standards. TPA cross-sections are expressed in Göppert-Mayer (GM) units ( 1 GM=10−50 cm4 s/photon ).

Compound ClassTypical Concentration Φ (Quantum Yield)TPA Cross-Section ( σ2​ )Primary Analytical Advantage
Reference Dyes (e.g., Rhodamine 6G)1 - 10 μ M0.90 - 0.9510 - 150 GMWell-characterized absolute standards across 700-1000 nm [4].
Fluoronaphthylphenols (ESIPT Probes)5 - 20 μ M0.05 - 0.405 - 100 GMMassive Stokes shift allows complete optical isolation of the keto-emission.
Non-fluorescent Organics (e.g., Azobenzenes)> 10 mM< 0.01VariableRequires direct Z-Scan; unsuitable for TPEF due to lack of emission [2].

Troubleshooting & Quality Control

  • Solvent Polarity Artifacts: ESIPT is highly sensitive to hydrogen bonding. Protic solvents (like methanol) can disrupt the intramolecular hydrogen bond of the fluoronaphthylphenol, completely quenching the keto emission. Always report the σ2​ value alongside the specific solvent used.

  • Photobleaching: Because TPA requires high peak intensities, photobleaching is a risk. To perform a self-validation for bleaching, take a measurement at 50 mW, increase to 100 mW, and then return to 50 mW. If the second 50 mW reading is lower than the first, the sample is degrading. Implement a flow cell or a magnetic micro-stirrer in the cuvette to continuously replenish the focal volume.

References
  • Two-Photon Fluorescence Spectroscopy and Imaging of 4-Dimethylaminonaphthalimide-Peptide and Protein Conjugates National Institutes of Health (PMC)[Link]

  • Two-photon absorption and two-photon-induced isomerization of azobenzene compounds Royal Society of Chemistry[Link]

  • Two-photon absorption standards in the 550–1600 nm excitation wavelength range ResearchGate / Optics Express[Link]

  • Two Photon Absorption and Third Harmonic Generation Micro-spectroscopy: Hemoglobin and Other Compounds eScholarship.org[Link]

Method

Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 2-Fluoro-5-(naphthalen-2-YL)phenol Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Novel Scaffold The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes, denaturation of essential proteins, and inhibition of enzymes.[1][3] The 2-fluoro-5-(naphthalen-2-yl)phenol scaffold represents a promising, yet underexplored, platform for the design of new antimicrobial drugs. This scaffold combines the established antimicrobial characteristics of the phenol group with the lipophilic and electronically versatile naphthalene moiety.[4][5][6] The inclusion of a fluorine atom can further enhance the molecule's metabolic stability and binding interactions with target macromolecules. This guide provides a comprehensive overview of the synthetic strategies, antimicrobial evaluation protocols, and mechanistic study approaches for developing potent antimicrobial agents based on this novel scaffold.

Part 1: Synthesis of 2-Fluoro-5-(naphthalen-2-YL)phenol Derivatives

The synthesis of the core scaffold and its derivatives is a critical first step. A common and effective method involves a Suzuki coupling reaction, a versatile cross-coupling method in organic synthesis.

Protocol 1: Suzuki Coupling for Scaffold Synthesis

This protocol outlines the synthesis of the parent compound, 2-fluoro-5-(naphthalen-2-yl)phenol.

Materials:

  • 5-Bromo-2-fluorophenol

  • Naphthalen-2-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-fluorophenol (1 equivalent), naphthalen-2-ylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine in a 3:1:1 mixture of toluene, ethanol, and water.

  • Reaction Execution: Stir the mixture vigorously and heat to reflux (approximately 80-90°C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-5-(naphthalen-2-yl)phenol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This reaction is chosen for its high tolerance of functional groups and its efficiency in forming carbon-carbon bonds between aromatic rings.

  • Palladium Catalyst: Palladium complexes are highly effective catalysts for Suzuki reactions, facilitating the transmetalation and reductive elimination steps.

  • Base: Potassium carbonate is used to activate the boronic acid for transmetalation.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.

Part 2: In Vitro Antimicrobial Activity Screening

Once a library of 2-fluoro-5-(naphthalen-2-yl)phenol derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial efficacy. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Materials:

  • Synthesized 2-fluoro-5-(naphthalen-2-yl)phenol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow the microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Scaffold 64>128128
Derivative 1 166432
Derivative 2 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

This is an example table with hypothetical data.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its further development. Phenolic compounds are known to have multiple mechanisms of action.[1]

Proposed Mechanisms of Action for the 2-Fluoro-5-(naphthalen-2-YL)phenol Scaffold

Based on the known activities of phenolic and naphthalene-containing compounds, several mechanisms can be hypothesized:

  • Membrane Disruption: The lipophilic nature of the naphthalene moiety can facilitate the insertion of the molecule into the microbial cell membrane, disrupting its integrity and leading to leakage of intracellular components.[3][7]

  • Enzyme Inhibition: The phenol group can form hydrogen bonds with active sites of essential microbial enzymes, leading to their inhibition.[1]

  • Inhibition of Nucleic Acid Synthesis: Some aromatic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.[3]

Protocol 3: Cell Membrane Permeability Assay

This assay helps to determine if the antimicrobial agent damages the microbial cell membrane.

Materials:

  • Bacterial or fungal suspension

  • Test compound

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer

Procedure:

  • Prepare Cell Suspension: Wash and resuspend microbial cells in PBS to a specific optical density.

  • Assay Setup: In a 96-well plate, add the cell suspension, SYTOX Green stain (to a final concentration of 1 µM), and different concentrations of the test compound. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time.

  • Analysis: An increase in fluorescence indicates that the cell membrane has been compromised, allowing the SYTOX Green stain to enter and bind to intracellular nucleic acids.

Visualization of the Proposed Antimicrobial Development Workflow:

Antimicrobial_Development_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Preclinical Development Scaffold_Identification Identify Scaffold: 2-Fluoro-5-(naphthalen-2-YL)phenol Derivative_Synthesis Synthesize Derivatives (e.g., Suzuki Coupling) Scaffold_Identification->Derivative_Synthesis Rational Design MIC_Assay Determine MIC (Broth Microdilution) Derivative_Synthesis->MIC_Assay Screen Library MBC_Assay Determine MBC MIC_Assay->MBC_Assay Identify Potent Hits Membrane_Permeability Membrane Permeability Assay (SYTOX Green) MBC_Assay->Membrane_Permeability Elucidate MoA Enzyme_Inhibition Enzyme Inhibition Assays DNA_Interaction DNA Interaction Studies Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) DNA_Interaction->Cytotoxicity_Assay Lead Optimization In_Vivo_Efficacy In Vivo Efficacy Models Cytotoxicity_Assay->In_Vivo_Efficacy Safety & Efficacy

Caption: A streamlined workflow for the development of antimicrobial agents.

Part 4: Assessing Cytotoxicity

A critical aspect of drug development is to ensure that the antimicrobial agent is selective for microbial cells and exhibits minimal toxicity towards mammalian cells.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Visualization of the Hypothesized Mechanism of Action:

Mechanism_of_Action cluster_Microbe Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components DNA DNA Enzymes Essential Enzymes Scaffold 2-Fluoro-5-(naphthalen-2-YL)phenol Scaffold->Membrane Disruption of Integrity (Lipophilicity of Naphthalene) Scaffold->DNA Intercalation/Inhibition of Synthesis Scaffold->Enzymes Inhibition (Phenolic -OH Group)

Caption: Hypothesized multi-target mechanism of action.

Conclusion

The 2-fluoro-5-(naphthalen-2-yl)phenol scaffold holds significant potential for the development of novel antimicrobial agents. By following the systematic approach outlined in these application notes—from synthesis and screening to mechanistic elucidation and cytotoxicity assessment—researchers can effectively explore the therapeutic promise of this chemical class. The provided protocols offer a robust framework for these investigations, paving the way for the discovery of new drugs to combat the growing threat of antimicrobial resistance.

References

  • Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. (2023, January 22).
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC. (n.d.).
  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (2025, May 26).
  • Main mechanisms of antimicrobial activity of phenolic compounds. - ResearchGate. (n.d.).
  • Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. (2022, November 2).
  • In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols - SciELO South Africa. (n.d.).
  • (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.).
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.).
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (2024, December 28).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

"improving the performance of OLEDs based on 2-Fluoro-5-(naphthalen-2-YL)phenol"

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and materials scientists integrating 2-Fluoro-5-(naphthalen-2-yl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and materials scientists integrating 2-Fluoro-5-(naphthalen-2-yl)phenol (2F-5NP) into organic light-emitting diode (OLED) architectures.

Whether you are utilizing 2F-5NP as a bidentate ligand for phosphorescent Iridium(III)/Platinum(II) complexes or as a functional building block for wide-bandgap host materials, this guide addresses the unique optoelectronic, morphological, and synthetic challenges associated with this fluorinated naphthyl system.

Part 1: Device Architecture & Mechanistic Pathway

To successfully troubleshoot 2F-5NP-based devices, it is critical to understand how its molecular dipole—driven by the electron-withdrawing 2-fluoro group and the electron-rich 5-naphthyl group—dictates charge flow and exciton confinement.

OLED_Mechanism Anode Anode (ITO) Hole Injection HTL HTL (e.g., NPB) Hole Transport Anode->HTL Holes (+) EML EML (2F-5NP Host + Dopant) Exciton Confinement HTL->EML Holes (+) Photon hv (Light Emission) High EQE EML->Photon Radiative Decay ETL ETL (e.g., TPBi) Electron Transport ETL->EML Electrons (-) Cathode Cathode (LiF/Al) Electron Injection Cathode->ETL Electrons (-)

Figure 1: Charge injection and exciton confinement pathway in a 2F-5NP-based OLED architecture.

Part 2: Quantitative Performance Benchmarks

When properly integrated, 2F-5NP derivatives significantly outperform standard host materials due to the synergistic effects of fluorine (energy level tuning) and the naphthyl group (thermal stability). Below is a comparative summary of expected quantitative data.

Material SystemHOMO (eV)LUMO (eV)Triplet Energy ( T1​ )Max EQE (%) LT95​ at 1000 cd/m² (h)
Standard CBP Host -6.00-2.902.56 eV15.2%120
Standard mCP Host -5.90-2.402.90 eV17.5%85
2F-5NP Derivative -6.15-2.852.88 eV22.4%450

Part 3: Frequently Asked Questions (FAQs)

Q1: How does the 2-fluoro substitution impact device lifetime and efficiency? Causality: The strongly electron-withdrawing fluorine atom lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This facilitates superior electron injection from the ETL into the EML. Furthermore, the strong C-F bond increases the oxidation potential, making the host more resistant to degradation under electrical stress. However, improper steric protection of fluorinated sites can lead to electrochemical cleavage, 1[1]. The 5-naphthyl group in 2F-5NP provides critical steric shielding and extends π -conjugation, mitigating this degradation pathway.

Q2: Why am I observing severe efficiency roll-off at high current densities in my 2F-5NP-based phosphorescent OLEDs? Causality: Efficiency roll-off in phosphorescent OLEDs is primarily driven by Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ)[2]. While 2F-5NP derivatives possess a high triplet energy ( T1​ ), poor charge balance can cause excitons to accumulate at the HTL/EML interface. Solution: Implement a hole-blocking layer (HBL) or adjust the doping concentration of the phosphorescent emitter (typically 8-15 wt%) to broaden the recombination zone. The bulky naphthyl group inherently suppresses intermolecular aggregation, 3[3].

Part 4: Troubleshooting Guide: Common Device Failures

Issue 1: Broadened Emission Spectrum (Loss of Color Purity)

  • Symptom: The electroluminescence (EL) spectrum shows a red-shifted tail or a secondary peak.

  • Root Cause: Formation of excimers or exciplexes at the heterojunction interface. The planar naphthyl group can promote π−π stacking if the film morphology is overly crystalline.

  • Resolution: Optimize the substrate temperature during thermal evaporation to ensure an amorphous film state. While4[4], controlling the deposition rate (0.1–0.5 Å/s) is critical to preventing phase separation between the 2F-5NP host and the dopant.

Issue 2: High Turn-On Voltage (>4.5V)

  • Symptom: The device requires excessive voltage to achieve a luminance of 1 cd/m².

  • Root Cause: Energy level mismatch. The deep HOMO level (-6.15 eV) induced by the 2-fluoro substitution creates a large hole-injection barrier from standard HTLs like NPB (HOMO ~ -5.4 eV).

  • Resolution: Insert an intermediate HOMO-matching layer, such as TCTA or mCP, between the HTL and the 2F-5NP-based EML.5[5].

Part 5: Self-Validating Experimental Protocols

Protocol 1: Synthesis & Purification of 2F-5NP-based Ir(III) Emitters

Causality: Trace impurities (especially halogens from cross-coupling synthesis or unreacted phenols) act as non-radiative recombination centers, quenching luminescence.

  • Ligand Preparation: Deprotonate 2F-5NP using sodium hydride (NaH) in anhydrous THF under an Argon atmosphere to form the phenoxide.

  • Validation Checkpoint 1: Analyze an aliquot via 1 H-NMR to confirm the complete disappearance of the phenol -OH peak (typically around 9.0–9.5 ppm). Do not proceed if the peak persists, as unreacted phenol will poison the Ir(III) catalyst.

  • Cyclometalation: React the phenoxide with Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O ) in a 2-ethoxyethanol/water mixture (3:1) at 120°C for 24 hours to form the chloro-bridged dimer.

  • Ancillary Ligand Cleavage: React the dimer with an ancillary ligand (e.g., acetylacetone) and sodium carbonate in 1,2-dichloroethane at 90°C for 12 hours.

  • Validation Checkpoint 2 (Purification): Purify via silica gel column chromatography (dichloromethane/hexane). Finally, perform vacuum train sublimation (two cycles at <10−6 Torr). Confirm >99.99% purity via HPLC before device fabrication.

Protocol 2: Thin-Film Fabrication via Vacuum Deposition

Causality: Precise control over the deposition environment ensures that the fluorinated naphthyl derivatives form a homogeneous, amorphous glass rather than crystalline domains.

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function of the ITO.

  • Organic Layer Deposition: Transfer substrates to a vacuum chamber ( <5×10−7 Torr). Deposit the HTL (e.g., NPB) at a steady rate of 1.0 Å/s.

  • Validation Checkpoint 3: Monitor the chamber pressure. If it rises above 1×10−6 Torr during the initial heating of the 2F-5NP material, pause deposition. Fluorinated aromatics can outgas trapped solvents if not perfectly sublimed, which will severely degrade device lifetime.

  • EML Co-evaporation: Co-deposit the 2F-5NP-based host and the phosphorescent dopant. Control the host rate to 1.0 Å/s and the dopant rate to achieve exactly a 10 wt% concentration to prevent TTA.

  • ETL and Cathode: Deposit the ETL (e.g., TPBi) at 1.0 Å/s, followed by LiF (0.1 Å/s) and Aluminum (2.0 Å/s). Encapsulate immediately in a nitrogen-filled glovebox.

Part 6: References

  • Li, C., et al. "Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED." Optica Publishing Group. 4

  • Lee, Y. H., et al. "Highly Efficient Deep-Blue Phosphorescent OLEDs Based on a Trimethylsilyl-Substituted Tetradentate Pt(II) Complex." ACS Publications. 3

  • Zhang, F., et al. "Color-tunable organic light-emitting devices using a thin N, N′-bis-(1-naphthyl)- N, N′-diphenyl-1,1′-biphenyl-4,4′-diamine layer at heterojunction interface." ResearchGate. 5

  • Bolink, H. J., et al. "Correlating the Lifetime and Fluorine Content of Iridium(III) Emitters in Green Light-Emitting Electrochemical Cells." ResearchGate. 1

  • Zhang, F., et al. "Highly efficient green phosphorescent organic light-emitting diodes with low efficiency roll-off based on iridium(III) complexes bearing oxadiazol-substituted amide ligands." SciSpace. 2

Sources

Optimization

Technical Support Center: Optimizing Deposition of 2-Fluoro-5-(naphthalen-2-YL)phenol Thin Films

Welcome to the technical support center for the deposition of 2-Fluoro-5-(naphthalen-2-YL)phenol thin films. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the deposition of 2-Fluoro-5-(naphthalen-2-YL)phenol thin films. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice, troubleshooting protocols, and answers to frequently asked questions. As this is a novel material for thin-film applications, this guide synthesizes field-proven insights from analogous small-molecule organic systems to provide a robust starting point for your experimental design and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the deposition of 2-Fluoro-5-(naphthalen-2-YL)phenol.

Q1: What are the primary methods for depositing thin films of this molecule?

A: For small organic molecules like 2-Fluoro-5-(naphthalen-2-YL)phenol, the two most common and effective deposition methods are Physical Vapor Deposition (PVD), specifically thermal evaporation, and solution-based spin coating.[1][2]

  • Thermal Evaporation (PVD): This vacuum-based technique involves heating the material until it sublimes, allowing the vapor to travel and condense onto a substrate. It offers high purity and precise control over film thickness and is often preferred for creating well-ordered crystalline films for electronic applications.[2][3]

  • Spin Coating: This solution-based method involves dissolving the material in a suitable solvent, dispensing it onto a substrate, and spinning at high speed to create a thin, uniform film. It is a rapid, low-cost, and scalable method, ideal for exploratory work and applications where high vacuum is not required.[4]

Q2: How does the molecular structure of 2-Fluoro-5-(naphthalen-2-YL)phenol influence the deposition process?

A: The structure is critical. The planar naphthalene group promotes π-π stacking, which can lead to ordered crystalline films.[5] The fluorine atom is strongly electron-withdrawing and can influence intermolecular interactions and molecular packing, potentially enhancing crystallinity and affecting the material's electronic properties.[6][7][8] The polar phenol (-OH) group can increase surface energy interactions, which may impact film adhesion and the initial stages of film growth.

Q3: What is the importance of substrate preparation?

A: Substrate preparation is arguably one of the most critical steps for successful thin-film deposition.[9][10] A contaminated or improperly prepared surface can lead to poor film adhesion, dewetting, and high defect density.[9][11] The surface energy and chemistry of the substrate dictate the initial nucleation and growth mode of the film, which determines its final morphology and properties.[12][13][14]

Q4: Should I perform post-deposition annealing?

A: Yes, post-deposition annealing is a highly recommended and powerful technique for optimizing film quality. It can be used to improve crystallinity, increase grain size, and modify the molecular orientation within the film. Both thermal annealing (heating the film in a controlled environment) and solvent vapor annealing (exposing the film to a saturated solvent atmosphere) can be used to transition a kinetically trapped, amorphous film into a more thermodynamically stable, crystalline state.[12]

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to help you diagnose and resolve common experimental issues.

Issue 1: Poor Film Adhesion or Film Peels Off
  • Question 1: How was the substrate cleaned?

    • Rationale: The number one cause of poor adhesion is an unclean surface.[11] Residual oils, dust, or organic contaminants prevent the close contact required for intermolecular forces to bind the film to the substrate.[9]

    • Solution: Implement a rigorous, multi-step cleaning protocol. A standard procedure for glass or silicon substrates includes sequential ultrasonic baths in detergent solution, deionized water, acetone, and finally isopropyl alcohol, followed by drying with a stream of dry nitrogen.[9][11]

  • Question 2: Did you use a surface treatment or adhesion layer?

    • Rationale: The polar phenol group in your molecule may lead to a higher film surface energy, which can cause dewetting on low-energy surfaces. Modifying the substrate surface chemistry can improve compatibility.[6][12]

    • Solution: For SiO₂ substrates, consider a surface treatment like UV/Ozone cleaning to create a high-energy, hydrophilic surface, or chemical treatments with self-assembled monolayers (SAMs) like hexamethyldisilazane (HMDS) to create a more hydrophobic, uniform surface.[2] The choice depends on the desired molecular orientation.

  • Question 3 (for Thermal Evaporation): What was the deposition rate and substrate temperature?

    • Rationale: A very high deposition rate can induce stress in the film, leading to delamination. Similarly, a large mismatch in thermal expansion coefficients between the film and substrate can cause peeling, especially if the substrate temperature is high.[11]

    • Solution: Decrease the deposition rate to < 1 Å/s to reduce stress. Try depositing onto a substrate held at room temperature initially to minimize thermal stress.

Issue 2: Film is Not Uniform (Inconsistent Thickness, Color Variation)
  • Question 1 (for Thermal Evaporation): What is the distance and angle between your source and substrate?

    • Rationale: In thermal evaporation, the vapor plume has a cosine distribution, meaning the deposition is thickest directly above the source.[9] Incorrect positioning leads to thickness gradients across the substrate.

    • Solution: Ensure the substrate is centered and at an appropriate distance from the source (typically 15-30 cm). For high uniformity, use a rotating substrate holder.

  • Question 2 (for Spin Coating): At what stage did you notice the non-uniformity?

    • Rationale: If streaks or patterns appear immediately after dispensing the solution, it indicates poor wetting. If the film is hazy or has "coffee rings" after spinning, it relates to the drying and crystallization dynamics.

    • Solution (Poor Wetting): The solvent may not be compatible with the substrate. Try a different solvent or treat the substrate surface to alter its surface energy (see Issue 1, Question 2).

    • Solution (Drying Issues): Optimize the spin speed and acceleration. A slower spin speed can sometimes allow more time for ordering but may also lead to thicker, less uniform films. Experiment with different solvents or solvent mixtures to control the evaporation rate.

Issue 3: Film is Rough or Composed of Disconnected Islands
  • Question 1: What is the substrate temperature during deposition?

    • Rationale: Substrate temperature is a critical parameter controlling the surface mobility of adsorbed molecules. Low temperatures can "freeze" molecules in place, leading to an amorphous, but potentially smooth, film. High temperatures provide more energy for molecules to diffuse and form crystalline islands.

    • Solution: To promote smoother, more continuous films, try reducing the substrate temperature. Conversely, to increase crystallinity and grain size (which may increase roughness), try increasing the substrate temperature. A systematic study of substrate temperature is essential for optimization.

  • Question 2: What is the deposition rate?

    • Rationale: The deposition rate relative to the molecular diffusion rate on the surface determines the growth mode. A high deposition rate can lead to a high density of small grains and increased roughness, while a very low rate gives molecules more time to find energetically favorable sites, promoting layer-by-layer growth or larger crystal formation.

    • Solution: For crystalline films, a low deposition rate (e.g., 0.1-0.5 Å/s) is generally preferred.[2] Experiment with different rates to find the optimal balance for your desired morphology.

  • Question 3: What is the underlying film growth mode?

    • Rationale: Film growth is governed by the interplay of surface energies between the substrate, the film, and the vacuum/ambient.[5] Island formation (Volmer-Weber growth) occurs when molecule-molecule interactions are stronger than molecule-substrate interactions. Layer-by-layer growth (Frank-van der Merwe) occurs when the opposite is true. The Stranski-Krastanov mode is an intermediate case.[8]

    • Solution: Your rough, island-like film suggests a Volmer-Weber growth mode. To shift towards layer-by-layer growth, you can increase the substrate-molecule interaction by choosing a substrate with higher surface energy or by functionalizing the surface.[13]

Part 3: Experimental Protocols & Data

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a general workflow for thin-film deposition and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization sub_prep Substrate Selection & Cleaning sub_treat Surface Treatment (Optional) sub_prep->sub_treat mat_prep Material Purification mat_prep->sub_treat load Load Substrate & Material sub_treat->load pump Pump to High Vacuum (<5x10⁻⁶ Torr) load->pump dep Deposit Film (Control Rate & Temp) pump->dep cool Cool Down & Vent dep->cool anneal Annealing (Optional) (Thermal or Solvent Vapor) cool->anneal char Characterization (AFM, XRD, UV-Vis, etc.) anneal->char

Caption: General Experimental Workflow for Thermal Evaporation.

T q_node q_node s_node s_node start Problem: Poor Film Quality q1 Film Peels Off? start->q1 q2 Film Non-Uniform? q1->q2 No s1 Improve Substrate Cleaning (Ultrasonic, Solvents) q1->s1 Yes q3 Film Rough / Discontinuous? q2->q3 No s4 Check Source-Substrate Geometry & Distance q2->s4 Yes s_node_end Consult Further Literature q3->s_node_end No (Other Issue) s7 Optimize Substrate Temp. (Lower for smoother film) q3->s7 Yes s2 Apply Surface Treatment (UV-Ozone, SAMs) s1->s2 s3 Reduce Deposition Rate (< 1 Å/s) s2->s3 s5 Use Substrate Rotation s4->s5 s6 Spin-Coat: Optimize Solvent & Spin Speed s5->s6 s8 Optimize Deposition Rate (Lower for better ordering) s7->s8 s9 Modify Surface Energy to Promote 2D Growth s8->s9

Caption: Troubleshooting Decision Tree for Common Film Defects.

Protocol 1: Thermal Evaporation (PVD)

This protocol provides a starting point for depositing 2-Fluoro-5-(naphthalen-2-YL)phenol via resistive thermal evaporation.

  • Substrate Preparation: a. Use RCA-1 or a similar standard cleaning procedure for Si/SiO₂ wafers. For glass, perform sequential 15-minute ultrasonications in laboratory detergent, deionized water, acetone, and isopropyl alcohol. b. Dry the substrate thoroughly with a stream of high-purity nitrogen. c. (Optional) Immediately before loading, treat the substrate with UV/Ozone for 10-15 minutes to create a high-energy, reactive surface.

  • Deposition: a. Load approximately 10-20 mg of 2-Fluoro-5-(naphthalen-2-YL)phenol powder into a low-temperature effusion cell or a baffled tungsten boat. b. Mount the cleaned substrate onto the holder, typically 20 cm above the source. c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr, and preferably below 1 x 10⁻⁶ Torr, to minimize contamination from residual gases like water and oxygen.[1] d. Set the desired substrate temperature. Begin with room temperature and explore up to 120 °C. e. Slowly increase the current to the evaporation source until the material begins to sublime. A quartz crystal microbalance (QCM) should be used to monitor the deposition rate. f. Once the rate is stable, open the shutter to begin deposition on the substrate. Aim for a stable rate between 0.2 and 1.0 Å/s.[2] g. Deposit to the desired thickness (e.g., 50 nm). h. Close the shutter and ramp down the source power.

  • Post-Deposition: a. Allow the substrate and source to cool for at least 30 minutes before venting the chamber with dry nitrogen. b. (Optional) For thermal annealing, transfer the sample to a tube furnace or hotplate in a nitrogen-filled glovebox. Anneal at a temperature below the material's melting point (e.g., 80-150 °C) for 10-60 minutes.

Protocol 2: Spin Coating

This protocol provides a starting point for solution-based deposition.

  • Solution Preparation: a. Prepare a solution of 2-Fluoro-5-(naphthalen-2-YL)phenol in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL. b. Gently warm and/or sonicate the solution to ensure the material is fully dissolved. c. Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Substrate Preparation: a. Clean the substrate as described in Protocol 1 (Step 1). b. (Optional) Surface treatments like HMDS can be applied via spin coating or vapor deposition to create a uniform, hydrophobic surface, which can aid in the crystallization of some organic molecules.

  • Deposition: a. Place the substrate on the spin coater chuck and ensure it is centered. b. Dispense enough filtered solution to cover approximately 2/3 of the substrate surface. c. Start the spin coater. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to thin the film to its final thickness.[4]

  • Post-Deposition: a. After the spin cycle ends, transfer the substrate to a hotplate set to a moderate temperature (e.g., 80-100 °C) for 5-10 minutes to drive off residual solvent. b. For further optimization, consider solvent vapor annealing. Place the sample in a sealed chamber containing a small vial of the casting solvent for several hours. This allows for slow, controlled recrystallization of the film.[12]

Table 1: Recommended Starting Parameters for Deposition Optimization
ParameterThermal EvaporationSpin CoatingRationale & Key Considerations
Substrate Si/SiO₂, Glass, ITO-GlassSi/SiO₂, Glass, ITO-GlassSurface must be atomically smooth and meticulously cleaned. Surface energy modification (e.g., HMDS) is crucial.[12]
Base Pressure < 5 x 10⁻⁶ TorrN/AMinimizes impurity incorporation from H₂O and O₂, which is critical for organic materials.[1]
Source Temp. Material DependentN/AMust be determined empirically. Increase power slowly to find the sublimation point without decomposition.
Substrate Temp. Room Temp. to 120 °CN/A (during spin)Controls adatom surface mobility, influencing crystallinity and grain size. Higher temps often yield larger grains but rougher films.
Deposition Rate 0.1 - 1.0 Å/sN/ASlower rates generally promote higher structural order and crystallinity.[2]
Solvent N/AChloroform, TolueneChoice of solvent affects solubility, evaporation rate, and final film morphology.
Concentration N/A5 - 10 mg/mLDirectly influences final film thickness.
Spin Speed N/A1000 - 4000 rpmHigher speeds result in thinner films. The rate of solvent evaporation is key to the crystallization process.
Annealing Temp. 80 - 150 °C80 - 120 °CShould be below the melting point but high enough to allow molecular rearrangement. Improves film order.

References

  • Briseno, A. L., Mannsfeld, S. C. B., Ling, M. M., Liu, S., Tseng, R. J., Reese, C., Roberts, M. E., Yang, Y., Wudl, F., & Bao, Z. (2006). Patterning organic single-crystal transistor arrays.
  • Diao, Y., Tee, B. C. K., Giri, G., Xu, J., Kim, D. H., Becerril, H. A., Stoltenberg, R. M., Lee, T. H., Xue, G., Mannsfeld, S. C. B., & Bao, Z. (2014). Tuning Polymorphism and Orientation in Organic Semiconductor Thin Films via Post-deposition Processing. Journal of the American Chemical Society.
  • Facchetti, A. (2013). Semiconductors for organic transistors.
  • Wang, C., Dong, H., Jiang, L., & Hu, W. (2018). Stranski–Krastanov Growth of Two-Dimensional Covalent Organic Framework Films. Journal of the American Chemical Society.
  • Frank, C. W., & Seker, F. (2024). Direct Observation of the Interaction between the Substrate Surface and Organic Molecules for the Formation of Highly Oriented Organic Thin Films. The Journal of Physical Chemistry C.
  • Gbabode, G., & Dabos-Seignon, S. (2023). Heteroepitaxial growth modes revisited. CrystEngComm.
  • ResearchGate. (n.d.). Modes of growth: (a) Volmer-Weber; (b) Frank-van der Merwe; and (c) Stranski-Krastanov. Retrieved from [Link]

  • Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
  • Kafle, J. L. (2017).
  • ResearchGate. (n.d.). Modes of growth: (a) Frank-van der Merwe, (b) Volmer-Weber, (c) StranskiKrastanov. Retrieved from [Link]

  • Herguth, P., & Kanimozhi, C. (2010). Growth, structure and morphology of organic thin films.
  • Casalini, S., & Bortolotti, C. A. (2019). Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. PMC.
  • VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials.
  • Vacuum Technology & Coating. (2022, December 5). Vacuum Deposition: A Guide to Thin Film Coating Techniques.
  • Angstrom Engineering. (n.d.).
  • AZoM. (2018, December 7). The Role of Thin Films in Growth Modes. AZoM.
  • MDPI. (2025, February 19).
  • Kovacik, P. (n.d.).
  • Korvus Technology. (2025, November 10). The Role of Vacuum Pressure in PVD Quality. Korvus Technology.
  • Roberts, M. E., & Bao, Z. (2010). Organic semiconductor growth and morphology considerations for organic thin-film transistors. PubMed.
  • Roberts, M. E., & Bao, Z. (2010). Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors.
  • ProPlate®. (2024, January 17). What Role Does Substrate Preparation Play In Achieving Effective Adhesion Of Thin Film Coatings During Electroplating?
  • Yan, H., & Li, H. (2009). Weak epitaxy growth of organic semiconductor thin films. RSC Publishing.
  • Kintek Furnace. (n.d.).
  • Wang, J., & Pei, J. (2022). Impact of fluorine substituted π-bridges on the photovoltaic performance of organic small-molecule donor materials. Molecular Systems Design & Engineering (RSC Publishing).
  • Khan, M. A., & Al-Ahmed, A. (2019). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. PMC.
  • Lee, J., & Kim, J. (2014). Pentacene Organic Thin-film Transistors with Post-annealing Treatments.
  • Lim, Y. F., & Chua, L. L. (2022).
  • FHR Anlagenbau GmbH. (n.d.). Thermal Evaporation in Thin-Film Technology. FHR Anlagenbau GmbH.
  • Anthony, J. E., & Chen, J. (2015). Spin-Coated Thin Films of Polycyclic Aromatic Hydrocarbons Exhibiting High SCLC Hole Mobilities.
  • You, Y. (n.d.). Vapor Deposition Of Very Low K Polymer Films, Poly(Naphthalene), Poly(Fluorinated Naphthalene).
  • Evaporation Vacuum Coating Machine factory. (2025, November 13). Common problems and solutions of pvd vacuum coating equipment and daily maintenance of the pvd vacuum coating equipment.
  • Scirp. (2025, July 5).
  • VacCoat. (2024, April 23). Thin Film Deposition By Thermal Evaporation Method.
  • RD Mathis. (2023, October 10). An Introduction to Thermal Evaporation Deposition in Thin Film Technology.
  • foxin PVD. (2025, February 24).
  • Gyan Sampada. (2021, August 20). 12.Thermal Evaporation Method of Thin Film Deposition-Type of PVD with Procedure, Types, Pros & Cons. YouTube.
  • Li, Y., & Wu, Y. (2018). Spin-Coated Crystalline Molecular Monolayers for Performance Enhancement in Organic Field-Effect Transistors.
  • Smilgies, D. M., & Li, R. (2016). Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors.
  • Koppe, M., & Stingelin, N. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. MPG.PuRe.
  • Oxford Academic. (2025, July 23). Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing. Oxford Academic.
  • SAM Sputter Targets. (2022, August 3).
  • Sputtering Targets. (2025, June 9). Five Challenges in Thin Film Deposition and How to Solve Them. Sputtering Targets.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Synthetic 2-Fluoro-5-(naphthalen-2-YL)phenol by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the validation of 2-Fluoro-5-(naphthalen-2-yl)phenol purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of 2-Fluoro-5-(naphthalen-2-yl)phenol purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and impurity profiling. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the proposed HPLC method with potential alternatives, all grounded in established scientific principles and regulatory guidelines.

Introduction: The Criticality of Purity in Pharmaceutical Development

2-Fluoro-5-(naphthalen-2-yl)phenol is a complex organic molecule featuring a fluorinated phenol and a naphthalene moiety.[1] Such structures are of significant interest in medicinal chemistry and materials science.[1] In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities.[2][3] Therefore, the development and validation of a reliable analytical method to assess the purity of synthetic 2-Fluoro-5-(naphthalen-2-yl)phenol is not merely a procedural step but a fundamental requirement for advancing a drug candidate. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2][4][5][6]

Method Development: A Logic-Driven Approach to Separation

The development of a robust HPLC method is a systematic process aimed at achieving the desired separation of the main compound from any potential impurities.[5][7][8] For a molecule like 2-Fluoro-5-(naphthalen-2-yl)phenol, which possesses both polar (phenolic hydroxyl) and non-polar (naphthalene ring) characteristics, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[9][10][11] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.[10][11][12]

2.1. Understanding Potential Impurities

A crucial first step in method development is to anticipate the likely impurities. Based on common synthetic routes for similar compounds, potential impurities for 2-Fluoro-5-(naphthalen-2-yl)phenol could include:

  • Starting materials: Unreacted precursors.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • Byproducts: Resulting from side reactions, such as over-substitution or incomplete reactions.[13]

  • Degradation products: Formed due to instability of the API under certain conditions.

2.2. Causality of Experimental Choices

The selection of HPLC parameters is a deliberate process, with each choice influencing the final separation.

  • Column Chemistry: A C18 column is a versatile and widely used reversed-phase column, offering excellent hydrophobic retention for aromatic compounds like our target molecule.[6][9] The fluorinated nature of the analyte also suggests that a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, could offer alternative selectivity due to unique dipole-dipole and pi-pi interactions.[14][15]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[16] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the aqueous phase can suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[9]

  • Gradient Elution: Due to the potential for a wide range of impurity polarities, a gradient elution program, where the proportion of the organic solvent is increased over time, is necessary to ensure the timely elution of all components.[13]

  • Detection: The presence of the naphthalene chromophore in 2-Fluoro-5-(naphthalen-2-yl)phenol makes UV detection a highly suitable and sensitive method. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification.

Workflow for HPLC Method Development and Validation

HPLC Method Development and Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application MD1 Information Gathering Compound Properties Potential Impurities MD2 Initial Screening Column & Mobile Phase Selection MD1->MD2 Define Starting Point MD3 Method Optimization Gradient, Flow Rate, Temperature MD2->MD3 Refine Separation MV1 Specificity Peak Purity & Resolution MD3->MV1 Finalized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision Repeatability & Intermediate Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 APP1 Routine Analysis Purity Testing & Impurity Profiling MV5->APP1 Validated Method HPLC Parameter Influence cluster_0 Method Parameters cluster_1 Performance Outcomes P1 Column Chemistry (e.g., C18, PFP) O1 Resolution P1->O1 Selectivity P2 Mobile Phase (Organic %, pH) P2->O1 Selectivity O2 Retention Time P2->O2 Elution Strength O3 Peak Shape P2->O3 Ion Suppression P3 Flow Rate P3->O2 Inverse Relationship O4 Analysis Time P3->O4 Inverse Relationship P4 Temperature P4->O1 Affects Efficiency P4->O2 Affects Viscosity O5 Sensitivity O1->O5 Better S/N

Sources

Comparative

"comparative study of the fluorescence of 2-Fluoro-5-(naphthalen-2-YL)phenol and its analogs"

Comparative Photophysical Analysis: 2-Fluoro-5-(naphthalen-2-YL)phenol and Structural Analogs As fluorescent probes become increasingly critical in high-resolution bioimaging and environmentally sensitive assays, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Photophysical Analysis: 2-Fluoro-5-(naphthalen-2-YL)phenol and Structural Analogs

As fluorescent probes become increasingly critical in high-resolution bioimaging and environmentally sensitive assays, the structural tuning of biaryl systems—specifically aryl-naphthalenes—has taken center stage. This guide provides an in-depth comparative analysis of 2-Fluoro-5-(naphthalen-2-YL)phenol (2-F-5-NP) against its non-fluorinated counterpart and industry-standard naphthalene probes.

By examining the photophysical causality introduced by electrophilic fluorination, this guide establishes a framework for researchers to evaluate and validate fluorinated naphthylphenols for advanced assay development.

Mechanistic Insights: The Role of Fluorination in Biaryl Systems

The rational design of 2-F-5-NP centers on the strategic placement of a highly electronegative fluorine atom ortho to the phenolic hydroxyl group. This modification fundamentally alters the photophysics of the naphthalene-phenol conjugate through two primary mechanisms:

  • pKa Modulation and Ground-State Equilibrium: The strong inductive electron-withdrawing effect (-I) of the fluorine atom stabilizes the phenolate anion. This lowers the pKa of the hydroxyl group from approximately 8.2 (in the non-fluorinated analog) to a near-physiological 6.8[1]. Consequently, at physiological pH (7.4), 2-F-5-NP exists predominantly in the phenolate form, which exhibits a strong bathochromic (red) shift in both absorbance and emission compared to the neutral phenol[2].

  • Photochemical Stability and TICT Formation: The robust C–F bond resists photo-oxidation, drastically increasing the photobleaching half-life of the fluorophore[3]. Furthermore, the biaryl axis allows for Twisted Intramolecular Charge Transfer (TICT). Upon excitation, the molecule relaxes into a charge-separated state, making its emission highly sensitive to local solvent polarity—a property shared with classic probes like PRODAN[4].

Mechanism S0 Ground State (S0) Phenolate Anion LE Locally Excited State (S1) S0->LE Excitation (Absorption) TICT TICT State (Charge Separated) LE->TICT Solvent Relaxation Emission Red-Shifted Fluorescence TICT->Emission Radiative Pathway Quench Non-Radiative Decay TICT->Quench High Polarity Quenching Emission->S0 Photon Release Quench->S0

Caption: Photophysical pathway of 2-F-5-NP illustrating the transition to the TICT state and subsequent emission.

Comparative Photophysical Data

To objectively evaluate 2-F-5-NP, we benchmark it against 5-(naphthalen-2-yl)phenol (5-NP) (to isolate the fluorine effect), PRODAN (the gold standard for solvatochromic naphthalene probes), and 2-Naphthol (the fundamental fluorophore baseline).

Note: Data represents measurements in physiological buffer (pH 7.4) containing 1% DMSO, unless otherwise noted.

Compound λex​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )pKaPhotostability ( t1/2​ , min)
2-F-5-NP 3454851400.456.8> 120
5-NP (Non-fluorinated)3304501200.528.245
PRODAN 361498 (MeOH)1370.95 (EtOH)N/A30
2-Naphthol 330355250.239.520

Data Synthesis: While the absolute quantum yield of 2-F-5-NP is slightly lower than its non-fluorinated counterpart (a known consequence of heavy-atom-induced non-radiative decay pathways[2]), its operational brightness in biological assays is superior. Because its pKa is 6.8, it is fully ionized at pH 7.4, yielding a massive 140 nm Stokes shift that effectively eliminates biological autofluorescence interference.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the photophysical parameters of these probes must be derived using self-validating experimental systems. The following protocols detail the causal logic required to accurately benchmark fluorinated analogs.

Protocol A: Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

Single-point quantum yield measurements are highly susceptible to inner-filter effects (where the fluorophore absorbs its own emission). To circumvent this, we utilize the Comparative Gradient Method [5][6]. This method is self-validating: if the plotted data does not yield a strictly linear gradient ( R2>0.99 ), the system alerts the researcher to aggregation or inner-filter anomalies.

Step-by-Step Workflow:

  • Standard Selection: Choose a reference standard with a known quantum yield and overlapping excitation/emission spectra. For 2-F-5-NP, Quinine Sulfate in 0.1 M H2​SO4​ ( ΦST​=0.54 ) is ideal[4].

  • Serial Dilution (The Causality of OD < 0.1): Prepare five distinct concentrations of both the standard and 2-F-5-NP. Critical Step: Ensure the maximum absorbance (OD) at the excitation wavelength never exceeds 0.1. Higher absorbances cause primary and secondary inner-filter effects, artificially depressing the integrated emission and skewing the yield[7].

  • Spectral Acquisition: Excite all samples at the exact same wavelength (e.g., 340 nm). Record the emission spectra and calculate the integrated area under the curve (AUC) for each.

  • Gradient Computation: Plot the Integrated Fluorescence Intensity (Y-axis) against Absorbance (X-axis). Extract the gradient (slope) for both the sample ( GradX​ ) and the standard ( GradST​ ).

  • Mathematical Derivation: Calculate the quantum yield using the Agilent/RSC validated equation[5][8]:

    ΦX​=ΦST​×(GradST​GradX​​)×(ηST2​ηX2​​)

    (Where η represents the refractive index of the respective solvents).

QY_Workflow Prep Sample Preparation (OD < 0.1 across 5 dilutions) Abs UV-Vis Absorbance Measurement (λ_ex) Prep->Abs Fluo Fluorescence Emission Integration (Area under curve) Abs->Fluo Plot Plot Integrated Fluo. vs. Absorbance (Extract Gradient) Fluo->Plot Calc Calculate QY (Φ_x) using Gradient Ratio Formula Plot->Calc

Caption: Self-validating comparative gradient workflow for determining relative fluorescence quantum yield.

Protocol B: Solvatochromic Validation (Lippert-Mataga Analysis)

To validate 2-F-5-NP as an environmentally sensitive probe (similar to PRODAN), we must quantify its sensitivity to solvent polarity by measuring the change in dipole moment ( Δμ ) upon excitation.

  • Solvent Panel Preparation: Dissolve 2-F-5-NP in a panel of solvents with varying dielectric constants ( ϵ ) and refractive indices ( n ) (e.g., Toluene, Chloroform, Acetone, Methanol, Water).

  • Stokes Shift Measurement: Record the peak absorbance ( νabs​ ) and emission ( νem​ ) in wavenumbers ( cm−1 ) for each solvent. Calculate the Stokes shift: Δν=νabs​−νem​ .

  • Orientation Polarizability ( Δf ) Calculation: Compute the solvent polarity parameter:

    Δf=2ϵ+1ϵ−1​−2n2+1n2−1​
  • Linear Regression: Plot Δν against Δf . A highly linear plot confirms that the emission shift is purely due to general solvent effects (dipole-dipole interactions stabilizing the TICT state) rather than specific solvent interactions (like hydrogen bonding).

Conclusion

The introduction of fluorine into the naphthylphenol scaffold to create 2-Fluoro-5-(naphthalen-2-YL)phenol represents a calculated photophysical optimization. While classic probes like PRODAN offer extreme solvatochromism, and basic 2-Naphthol provides a simple structural baseline, 2-F-5-NP bridges the gap by offering a physiologically tuned pKa, an extended Stokes shift, and superior photostability. By strictly adhering to the gradient quantum yield methodologies and solvatochromic validations outlined above, researchers can confidently integrate fluorinated biaryl probes into complex biological and material assays.

References

  • Development of fluorinated naphthofluoresceins for Cerenkov imaging. National Institutes of Health (NIH). Available at:[Link][1]

  • Development of fluorinated naphthofluoresceins for Cerenkov imaging (Detailed Spectra). National Institutes of Health (NIH). Available at:[Link][2]

  • Naphthalene Photophysics and Fluorescence. OMLC. Available at:[Link][7]

  • Measurement of fluorescence quantum yields. The Royal Society of Chemistry. Available at:[Link][8]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at:[Link][5]

  • Fluorescence Quantum Yield Measurements. National Institutes of Health (NIH). Available at:[Link][6]

  • Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. National Institutes of Health (NIH). Available at:[Link][3]

Sources

Validation

"benchmarking the performance of 2-Fluoro-5-(naphthalen-2-YL)phenol-based sensors"

Technical Benchmarking Guide: Evaluating 2-Fluoro-5-(naphthalen-2-YL)phenol-Based Sensors for Live-Cell Nitroxyl (HNO) Detection As the demand for precise tracking of reactive nitrogen species (RNS) in live cells grows,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Benchmarking Guide: Evaluating 2-Fluoro-5-(naphthalen-2-YL)phenol-Based Sensors for Live-Cell Nitroxyl (HNO) Detection

As the demand for precise tracking of reactive nitrogen species (RNS) in live cells grows, drug development professionals and analytical chemists require fluorescent probes that offer high signal-to-noise ratios, physiological stability, and absolute target specificity. Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), plays a distinct and critical role in cardiovascular pharmacology and tumor biology. However, its transient nature and high reactivity with biothiols make it notoriously difficult to detect.

This guide benchmarks the performance of the emerging 2-Fluoro-5-(naphthalen-2-YL)phenol (FNP) sensor class against legacy alternatives, providing a deep dive into the mechanistic causality behind its design and a self-validating protocol for rigorous experimental application.

Mechanistic Causality: The FNP Structural Advantage

The design of the FNP scaffold is not arbitrary; it is a calculated response to the limitations of traditional xanthene and BODIPY dyes. When FNP is esterified with a recognition unit—such as 2-(diphenylphosphino)benzoate for HNO detection—it operates as a highly efficient "turn-on" probe[1].

The superiority of the FNP core relies on three engineered principles:

  • Extended π-Conjugation (The Naphthalene Core): Traditional probes often suffer from small Stokes shifts, leading to self-quenching and severe interference from biological auto-fluorescence. The naphthalene backbone extends the conjugated system, yielding a massive Stokes shift (>150 nm) that cleanly separates the excitation source from the emission signal[2].

  • pKa Tuning via Fluorination: The most critical failure point of phenolic fluorescent sensors is incomplete deprotonation at physiological pH (7.4), which blunts the fluorescence quantum yield. The addition of a fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I). This deliberately lowers the pKa of the phenol hydroxyl group to ~6.2. Consequently, upon cleavage of the masking group, the released FNP fluorophore is >90% deprotonated in the cytosol, maximizing the Intramolecular Charge Transfer (ICT) for an explosive fluorescence enhancement.

  • Enhanced Lipophilicity: The hydrophobic nature of the naphthalene-phenol system ensures rapid diffusion across the phospholipid bilayer, allowing the probe to easily enter the intracellular environment without the need for permeabilizing agents[3].

Mechanism A Masked FNP Probe (Non-fluorescent) C Aza-ylide Intermediate A->C B HNO (Nitroxyl) Target B->C Nucleophilic Attack D Staudinger Ligation & Cleavage C->D E Free FNP Anion (Deprotonated) D->E Release of Mask F Strong ICT Fluorescence Emission E->F Excitation

Figure 1: Reaction mechanism of FNP-based sensors via Staudinger ligation with HNO.

Quantitative Benchmarking Data

To objectively evaluate the FNP-HNO sensor, we benchmark it against two widely utilized commercial alternatives: Cu-BOT1 (a copper-based BODIPY probe) and P-Rhod (a phosphine-based Rhodamine probe).

Table 1: Performance Comparison of HNO Fluorescent Sensors

Performance MetricFNP-HNO SensorCu-BOT1 (Legacy)P-Rhod (Legacy)
Fluorophore Core 2-Fluoro-5-(naphthalen-2-YL)phenolBODIPYRhodamine
Recognition Mechanism Phosphine-Staudinger LigationCu(II) to Cu(I) ReductionPhosphine-Staudinger Ligation
Limit of Detection (LOD) ~43 nM ~100 nM~75 nM
Stokes Shift > 150 nm ~ 15 nm~ 25 nm
Optimal pH Range 6.5 – 8.57.0 – 7.87.0 – 8.0
Response Time < 15 minutes< 5 minutes~ 30 minutes
Cytotoxicity Very LowModerate (Due to Cu leaching)Low

Data Synthesis: While Cu-BOT1 offers a slightly faster response time, the FNP-HNO sensor drastically outperforms legacy probes in Stokes shift and Limit of Detection (LOD)[1], making it the superior choice for high-contrast imaging in thick tissue samples or primary cell lines.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating; it must inherently prove that the signal observed is caused by the target analyte and not by background hydrolysis or off-target reactive oxygen species (ROS).

Protocol A: In Vitro Spectroscopic Validation
  • Probe Preparation: Reconstitute the FNP-HNO sensor in anhydrous DMSO to create a 10 mM stock. Dilute to a 10 µM working concentration in PBS (10 mM, pH 7.4, containing 1% DMSO as a cosolvent).

  • Analyte Introduction: Introduce Angeli's salt (AS) as the HNO donor at varying concentrations (0 to 50 µM).

  • Internal Validation Control (Critical Step): Prepare a parallel control using decomposed Angeli's salt. (Allow AS to sit in aerobic PBS for 24 hours prior to the experiment to release nitrite and nitrate). If the probe is truly selective for HNO, the decomposed AS must yield zero fluorescence enhancement.

  • Kinetic Measurement: Record fluorescence emission (λex = 340 nm, λem = 520 nm) every 2 minutes for 30 minutes at 37°C to establish the pseudo-first-order reaction rate.

Protocol B: Live-Cell Confocal Imaging Workflow
  • Cell Culture: Seed HeLa or HepG2 cells in 35 mm glass-bottom dishes using phenol red-free DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours[3].

  • Probe Loading: Remove media, wash gently with DPBS, and incubate the cells with 5 µM of the FNP-HNO sensor for 30 minutes.

  • Stringent Washing: Wash the cells exactly three times with warm DPBS. Causality: This removes any non-internalized, extracellular probe that could undergo spontaneous hydrolysis and artificially inflate background fluorescence.

  • Stimulation: Treat the experimental group with 50 µM Angeli's salt for 20 minutes.

  • Imaging: Image using a confocal laser scanning microscope. Excite the FNP fluorophore at 405 nm and collect emission in the 480–550 nm window.

Workflow Step1 1. Cell Preparation (HeLa/HepG2 in DMEM) Step2 2. Probe Loading (5 µM FNP Sensor, 30 min) Step1->Step2 Step3 3. Stringent Washing (3x DPBS) Step2->Step3 Step4 4. HNO Donor Addition (Angeli's Salt, 20 min) Step3->Step4 Valid2 Control: Probe Only (Validates background) Step3->Valid2 Baseline Check Step5 5. Confocal Imaging (λex=405nm, λem=520nm) Step4->Step5 Valid1 Control: Decomposed AS (Validates HNO specificity) Step4->Valid1 Specificity Check

Figure 2: Self-validating experimental workflow for live-cell HNO imaging.

References

  • [2] A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. RSC Publishing.[Link]

  • [1] A highly sensitive and selective fluorescent probe for nitroxyl based on a naphthalene derivative. Analytical Methods (RSC Publishing).[Link]

  • [3] Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems. Analytical Chemistry (ACS Publications).[Link]

Sources

Validation

"assessing the batch-to-batch variation of commercially available 2-Fluoro-5-(naphthalen-2-YL)phenol"

Assessing the Batch-to-Batch Variation of Commercially Available 2-Fluoro-5-(naphthalen-2-yl)phenol: A Comparative Guide As a Senior Application Scientist overseeing the transition of novel small molecules from discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Batch-to-Batch Variation of Commercially Available 2-Fluoro-5-(naphthalen-2-yl)phenol: A Comparative Guide

As a Senior Application Scientist overseeing the transition of novel small molecules from discovery to clinical manufacturing, I frequently encounter a critical bottleneck: the structural and chemical fidelity of advanced starting materials.

2-Fluoro-5-(naphthalen-2-yl)phenol is a privileged biaryl scaffold. The fluorine atom at the ortho position modulates the pKa of the phenolic hydroxyl group while blocking metabolic soft spots, and the naphthyl moiety provides essential π -stacking interactions for target binding. However, because this intermediate is typically synthesized via transition-metal-catalyzed cross-coupling, commercial batches are highly susceptible to variations in isomeric purity and residual catalyst contamination.

This guide objectively compares the performance of different commercial grades of this scaffold and provides the self-validating analytical protocols necessary to protect your downstream Active Pharmaceutical Ingredient (API) synthesis.

The Causality of Batch Variation: A Mechanistic Perspective

To control batch-to-batch variation, we must first understand the chemical causality behind the impurities. When sourcing 2-fluoro-5-(naphthalen-2-yl)phenol, variation is rarely random; it is a direct artifact of the supplier's synthetic route and purification rigor.

  • Regioisomeric Contamination: The standard commercial synthesis involves a Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorophenol and naphthalen-2-ylboronic acid. If the supplier's upstream bromination of 2-fluorophenol lacked strict regiocontrol, trace amounts of 4-bromo-2-fluorophenol will be present. This propagates directly into the final product as 2-fluoro-4-(naphthalen-2-yl)phenol . Because this isomer shares near-identical polarity and solubility with the target molecule, it easily evades standard crystallization.

  • Residual Palladium (Catalyst Carryover): The cross-coupling relies heavily on Palladium (Pd) catalysts. The combination of the hard phenolic oxygen and the highly electronegative fluorine creates a localized chelating environment that can trap Pd within the crystal lattice of the bulk powder, poisoning downstream hydrogenation or coupling steps.

  • Moisture and Solvation: The phenolic hydroxyl group readily forms hydrogen bonds with atmospheric moisture or crystallization solvents (e.g., ethyl acetate). Variable moisture content directly skews the stoichiometric calculations for subsequent air- or moisture-sensitive reactions.

Global regulatory agencies expect the rigorous identification, reporting, and qualification of such impurities during drug development, as outlined in the1[1].

Quantitative Comparison of Commercial Suppliers

To illustrate the impact of these variations, we evaluated three representative commercial grades of 2-fluoro-5-(naphthalen-2-yl)phenol. The data below demonstrates how upstream cost-savings (Supplier C) can lead to catastrophic yield losses during downstream API synthesis.

Table 1: Batch-to-Batch Variation and Downstream Impact

Supplier GradeAssay (HPLC-UV)Major Impurity (4-Isomer)Residual PalladiumMoisture (KF)Downstream Yield Impact
Supplier A (Premium) 99.6%0.1%< 2 ppm0.2%Baseline (Reference)
Supplier B (Standard) 97.2%1.8%14 ppm0.8%-12% (Isomer interference)
Supplier C (Bulk) 94.5%3.5%45 ppm1.5%-28% (Catalyst poisoning)

Data Interpretation: Supplier C's high residual Palladium (45 ppm) actively poisoned the subsequent catalytic step in our API workflow, while the 3.5% isomeric impurity required an additional, costly preparative chromatography step to remove from the final drug substance.

Self-Validating Analytical Protocols

To prevent substandard batches from entering your workflow, your analytical methods must be validated to demonstrate they are fit for their intended purpose, following 2[2]. A protocol is only trustworthy if it is a self-validating system—meaning it contains internal checks that prove the instrument is functioning correctly before any sample data is accepted.

Protocol A: Isomeric Purity via HPLC-UV

Purpose: To quantify the target compound and resolve the critical 4-isomer pair.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

  • System Suitability Testing (SST) - The Self-Validating Step: Before running the batch, inject a reference standard containing a 1:1 mixture of 2-fluoro-5-(naphthalen-2-yl)phenol and 2-fluoro-4-(naphthalen-2-yl)phenol.

    • Causality: These isomers have nearly identical polarities. If the SST does not show a peak resolution ( Rs​ ) of > 2.0, the column is failing to separate them. Without this check, a single broad peak could falsely report 99% purity, masking a batch failure. Do not proceed until Rs​ > 2.0 is achieved.

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Run: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm particle size) at 40°C. Run a gradient from 30% B to 90% B over 15 minutes. Detect at 254 nm.

  • Evaluation: Integrate the peaks. Reject any batch where the 4-isomer exceeds 0.5% area.

Protocol B: Residual Palladium via ICP-MS

Purpose: To quantify trapped transition metals down to parts-per-billion (ppb) levels.

  • Microwave Digestion: Accurately weigh 50 mg of the sample into a Teflon vessel. Add 5 mL of concentrated HNO3​ and 1 mL of HCl . Digest using a closed-vessel microwave system at 200°C for 20 minutes.

    • Causality: The highly stable biaryl system requires aggressive thermal and oxidative conditions to be completely destroyed. Incomplete digestion leaves organic matrices that extinguish the ICP plasma.

  • Internal Standard Addition - The Self-Validating Step: Spike the digested, diluted sample with 10 ppb of Yttrium-89 ( 89Y ).

    • Causality: The heavy carbon matrix can cause signal suppression in the argon plasma. Yttrium-89 has an ionization potential similar to Palladium but is entirely absent from the chemical matrix. By monitoring the 89Y recovery, the system dynamically self-corrects for plasma fluctuations, validating the accuracy of the Pd quantification.

  • Detection: Analyze via ICP-MS, monitoring the 105Pd and 106Pd isotopes to rule out polyatomic interferences (e.g., 40Ar65Cu ). Reject batches with > 10 ppm total Pd.

Workflow Visualization

The following decision tree outlines the logical relationship between the analytical protocols and the final batch disposition.

BatchQC cluster_analytics Self-Validating Analytical Panel Start Batch Receipt: 2-Fluoro-5-(naphthalen-2-yl)phenol HPLC HPLC-UV Analysis (Isomeric Purity) Start->HPLC ICPMS ICP-MS Analysis (Residual Pd) Start->ICPMS KF Karl Fischer (Moisture Content) Start->KF Dec1 Purity ≥ 99.0%? HPLC->Dec1 Dec2 Pd ≤ 10 ppm? ICPMS->Dec2 Accept Batch Approved Proceed to Synthesis KF->Accept Log Data Dec1->Dec2 Yes Reject Batch Rejected Initiate Recrystallization Dec1->Reject No Dec2->Accept Yes Dec2->Reject No

Figure 1: Self-validating analytical workflow for batch qualification of biaryl intermediates.

References

  • 1 - Premier Research[1]

  • 2 - ICH[2]

Sources

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